DS12881479
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H19N3OS |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
1-methyl-N-(5-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H19N3OS/c1-19-9-7-13(8-10-19)15(20)18-16-17-11-14(21-16)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18,20) |
InChI 键 |
BTZKRRFKIKIADV-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DS12881479
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS12881479 is a potent and selective small-molecule inhibitor of MAP kinase-interacting kinase 1 (Mnk1). This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. This compound uniquely targets the autoinhibited state of Mnk1, stabilizing its inactive conformation and thereby preventing the phosphorylation of its key downstream substrate, the eukaryotic translation initiation factor 4E (eIF4E). The inhibition of this pathway holds significant therapeutic potential in oncology.
Core Mechanism of Action: Stabilization of the Inactive Mnk1 Conformation
This compound exerts its inhibitory effect not by competing with ATP in the active state, but by binding to and stabilizing the autoinhibited, inactive conformation of Mnk1.[1][2] This novel mechanism is characterized by the stabilization of the Mnk-specific DFD motif in the "DFD-out" conformation, which prevents the kinase from transitioning to its active state.[1][2]
The interaction of this compound with the inactive form of Mnk1 is significantly more potent than its interaction with the active form, highlighting its unique stabilizing mechanism.[1] This mode of action provides a high degree of selectivity for Mnk1.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The key data points are summarized in the tables below.
Table 1: Inhibitory Potency of this compound against Mnk1
| Target | IC50 (nM) | Assay Condition |
| Inactive Mnk1 | 21 | High-throughput screening with unphosphorylated, full-length Mnk1 |
| Active Mnk1 | 416 | Kinase assay with phosphorylated, active Mnk1 |
Data sourced from Matsui et al., 2018.[1]
Table 2: Kinase Selectivity Profile of this compound
This compound was tested against a panel of 48 active kinases to determine its selectivity. At a concentration of 5 µM, significant inhibition (>50%) was observed for only two other kinases.
| Kinase Target | Percent Inhibition at 5 µM |
| FLT3 | >50% |
| DYRK1a | >50% |
A complete list of the 48 kinases and their respective inhibition data was not available in the primary publication. Data sourced from Matsui et al., 2018.[1]
Signaling Pathway
This compound inhibits the Mnk1 signaling pathway, which is a critical downstream effector of the Ras-Raf-MEK-ERK (MAPK) pathway. Mnk1 activation leads to the phosphorylation of eIF4E, a key regulator of cap-dependent mRNA translation of proteins involved in cell proliferation and survival.
Caption: this compound inhibits the MAPK pathway by stabilizing inactive Mnk1.
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.
Mnk1 Kinase Inhibition Assay (Representative Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against Mnk1.
-
Reagents and Materials:
-
Recombinant full-length unphosphorylated (inactive) human Mnk1.
-
Recombinant active (pre-phosphorylated) human Mnk1.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP solution.
-
Substrate (e.g., a specific peptide substrate for Mnk1 or a general substrate like Myelin Basic Protein).
-
This compound stock solution in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
96-well or 384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In the assay plate, add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add the Mnk1 enzyme (either inactive or active form) to all wells except the negative control.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for Mnk1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
X-ray Crystallography of Mnk1-DS12881479 Complex
This protocol outlines the steps for determining the crystal structure of Mnk1 in complex with this compound.[1]
-
Protein Expression and Purification:
-
The kinase region of human Mnk1 (residues 37-341) with an N-terminal GST tag is expressed in E. coli BL21(DE3) cells.
-
The protein is purified from the cell lysate using a GSTrap column.
-
The GST tag is cleaved using a specific protease (e.g., HRV3c).
-
Further purification is performed using anion-exchange and size-exclusion chromatography.
-
-
Crystallization:
-
The purified Mnk1 protein is concentrated.
-
This compound is added to the protein solution in molar excess.
-
Crystallization is performed using the sitting-drop vapor-diffusion method at a controlled temperature (e.g., 20°C).
-
Crystals are grown in a specific precipitant solution (e.g., 0.1 M MES pH 6.5, 0.2 M ammonium sulfate, 30% w/v PEG 8000).
-
-
Data Collection and Structure Determination:
-
Crystals are cryoprotected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known Mnk1 structure as a search model.
-
The model is refined, and the this compound molecule is fitted into the electron density map.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a kinase inhibitor like this compound.
Caption: A typical workflow for kinase inhibitor discovery and characterization.
References
The Discovery and Development of DS12881479: A Potent and Selective MNK1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DS12881479 is a novel, potent, and selective small-molecule inhibitor of MAP kinase-interacting kinase 1 (MNK1). It exhibits a distinct mechanism of action by stabilizing the autoinhibited, inactive conformation of MNK1, thereby preventing its activation and subsequent phosphorylation of downstream targets, most notably the eukaryotic translation initiation factor 4E (eIF4E). The dysregulation of the MNK1-eIF4E signaling axis is implicated in the pathogenesis of various cancers, making MNK1 an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, based on publicly available data. While detailed in vivo efficacy and comprehensive cellular activity data for this compound remain limited in the public domain, this guide consolidates the existing knowledge and provides general experimental protocols relevant to the evaluation of MNK1 inhibitors.
Introduction to MNK1 and Its Role in Cancer
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that are activated downstream of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways.[1] A primary and critical substrate of MNK1 and MNK2 is the eukaryotic translation initiation factor 4E (eIF4E).[2] Phosphorylation of eIF4E at Ser209 is a key regulatory event that is linked to increased translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis, all of which are hallmarks of cancer.[2][3] Elevated levels of phosphorylated eIF4E have been observed in various human cancers and are often associated with poor prognosis.[3] The MNK1/2-eIF4E axis is therefore considered a critical node in oncogenic signaling, and its inhibition presents a promising therapeutic strategy.[4][5]
Discovery of this compound
This compound was identified through high-throughput screening for inhibitors of the inactive form of MNK1.[6] This screening approach was designed to discover compounds that could stabilize the autoinhibited conformation of the kinase. Subsequent medicinal chemistry efforts led to the optimization of a hit compound, resulting in the identification of this compound as a potent and selective MNK1 inhibitor.[6]
Mechanism of Action
This compound exhibits a unique mechanism of action by binding to and stabilizing the inactive, autoinhibited conformation of MNK1.[6][7] This is in contrast to many kinase inhibitors that compete with ATP for binding to the active conformation of the kinase. The co-crystal structure of this compound in complex with the kinase domain of MNK1 revealed that the inhibitor binds to a site that is distinct from the ATP-binding pocket and induces a conformational change that locks the kinase in its inactive state.[6] This prevents the kinase from being phosphorylated and activated by upstream kinases such as ERK and p38.
Data Presentation
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound against both the inactive and active forms of MNK1 has been determined.[6]
| Kinase | Form | IC50 (nM) |
| MNK1 | Inactive | 21[6][8] |
| MNK1 | Active | 416[6] |
Kinase Selectivity
This compound has been profiled against a panel of 48 different kinases to assess its selectivity. The compound demonstrated high selectivity for MNK1.[6]
| Kinase | Inhibition at 5 µM |
| FLT3 | >50% |
| DYRK1a | >50% |
| 46 other kinases | <50% |
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in the public literature, this section provides representative methodologies for key assays used in the characterization of MNK1 inhibitors.
MNK1 Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against MNK1.
Materials:
-
Recombinant human MNK1 (inactive or active form)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., a peptide derived from eIF4E or a generic kinase substrate like myelin basic protein)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a microplate.
-
Add the MNK1 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP production.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular eIF4E Phosphorylation Assay (General Protocol)
This protocol outlines a method to assess the ability of a compound to inhibit MNK1 activity in a cellular context by measuring the phosphorylation of its substrate, eIF4E.
Materials:
-
Cancer cell line with active MAPK signaling (e.g., MV4-11)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Primary antibodies (anti-phospho-eIF4E Ser209, anti-total-eIF4E)
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total eIF4E.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total eIF4E at each compound concentration.
Cell Proliferation Assay (General Protocol)
This protocol describes a method to evaluate the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a low density.
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.
-
Determine the IC50 value for cell proliferation by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
MNK1 Signaling Pathway and this compound Mechanism of Action
References
- 1. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylated Eukaryotic Translation Initiation Factor 4 (eIF4E) is Elevated in Human Cancer Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Mnk1 inhibitor | Probechem Biochemicals [probechem.com]
An In-Depth Technical Guide to DS12881479: A Selective MNK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS12881479 is a potent and selective small molecule inhibitor of MAP kinase-interacting kinase 1 (MNK1). It exhibits a distinct mechanism of action by binding to and stabilizing the auto-inhibited, inactive conformation of MNK1, thereby preventing its activation and subsequent phosphorylation of downstream targets. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and a typical inhibitor characterization workflow are included to support further research and development efforts in the field of oncology and beyond.
Chemical Structure and Physicochemical Properties
This compound is a novel compound with a molecular formula of C16H19N3OS.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-methyl-N-(5-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | N/A |
| CAS Number | 2373065-59-7 | N/A |
| Molecular Formula | C16H19N3OS | [1] |
| Molecular Weight | 301.4 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store as a solid at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months. | [2] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the inactive form of MNK1, with an IC50 value of 21 nM.[1][3] It demonstrates significantly lower potency against the active form of MNK1 (IC50 = 416 nM), highlighting its mechanism of stabilizing the inactive kinase conformation.[1][3]
The compound exhibits good selectivity for MNK1. In a screen against 48 other active kinases, this compound showed greater than 50% inhibition only against FLT3 and DYRK1a when tested at a high concentration of 5 µM.[1][3]
The mechanism of action of this compound involves binding to the auto-inhibited state of MNK1. This interaction stabilizes the Mnk-specific DFD motif in the "DFD-out" conformation, which prevents the kinase from adopting its active conformation and thus inhibits its kinase activity.[3]
| Target | Assay Condition | IC50 (nM) | Reference |
| MNK1 | Inactive form | 21 | [1][3] |
| MNK1 | Active form | 416 | [1][3] |
| FLT3 | >50% inhibition at 5 µM | Not determined | [1][3] |
| DYRK1a | >50% inhibition at 5 µM | Not determined | [1][3] |
Signaling Pathway
This compound targets MNK1, a key downstream effector in the MAPK signaling pathway. MNK1 is activated by the upstream kinases ERK and p38 MAPK in response to various cellular stimuli. Once activated, MNK1 phosphorylates eukaryotic translation initiation factor 4E (eIF4E) at Ser209. The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent translation of a subset of mRNAs that are important for tumor progression and cell proliferation. By inhibiting MNK1, this compound effectively blocks this signaling cascade.
References
The Role of DS12881479 in the Inhibition of eIF4E Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation, a process frequently dysregulated in cancer. The phosphorylation of eIF4E at Serine 209, catalyzed by the MAP kinase-interacting kinases (MNK) 1 and 2, is crucial for its oncogenic activity. Consequently, the MNK-eIF4E axis has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of DS12881479, a novel and selective inhibitor of MNK1, and its role in the inhibition of eIF4E phosphorylation. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for its characterization.
Introduction to the MNK-eIF4E Signaling Pathway
The MNK-eIF4E signaling pathway is a key downstream effector of the Ras/MAPK and PI3K/Akt/mTOR signaling cascades, both of which are frequently hyperactivated in human cancers[1]. Extracellular signals, such as growth factors and stress stimuli, activate the MAPK pathway, leading to the activation of ERK1/2 and p38 MAPK. These kinases, in turn, phosphorylate and activate MNK1 and MNK2[1][2].
Activated MNKs then phosphorylate eIF4E at Serine 209[2]. Phosphorylated eIF4E (p-eIF4E) exhibits an enhanced binding affinity for the 5' cap structure of mRNAs, promoting the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis, such as c-myc and cyclin D1[2]. The phosphorylation of eIF4E is considered a critical step for its oncogenic transformation activity[3][4]. Therefore, inhibiting MNK activity and subsequent eIF4E phosphorylation presents a rational strategy for cancer therapy.
This compound: A Selective MNK1 Inhibitor
This compound is a novel, potent, and selective small-molecule inhibitor of MNK1[5]. Its mechanism of action involves binding to and stabilizing the autoinhibited, inactive conformation of MNK1[5][6][7][8]. This unique mechanism prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity[5][6][7][8].
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the available quantitative data.
| Target | Assay Condition | IC50 (nM) | Reference |
| Inactive MNK1 | Biochemical Assay | 21 | [6][9] |
| Active MNK1 | Biochemical Assay | 416 | [6][9] |
| MNK2 | Biochemical Assay | Data not publicly available | |
| Table 1: In vitro inhibitory activity of this compound against MNK1. |
| Kinase | Inhibition at 5 µM (%) | Reference |
| FLT3 | >50 | [6][9] |
| DYRK1A | >50 | [6][9] |
| Other 46 kinases | <50 | [9] |
| Table 2: Kinase selectivity profile of this compound. A comprehensive kinase selectivity panel with IC50 values is not publicly available. The data presented here is from a screen at a single high concentration. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in eIF4E phosphorylation and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.
Caption: The MNK-eIF4E signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro MNK1 kinase inhibition assay.
Caption: Workflow for analyzing eIF4E phosphorylation in cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.
In Vitro MNK1 Kinase Assay
This protocol is adapted from standard radiometric kinase assays and can be used to determine the IC50 of this compound against MNK1.
Materials:
-
Recombinant human MNK1 (active or inactive)
-
eIF4E-derived peptide substrate (e.g., biotinylated-eIF4E peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the kinase reaction buffer, the eIF4E peptide substrate, and the diluted this compound or vehicle (DMSO) control.
-
Add recombinant MNK1 to each well to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Add [γ-³²P]ATP to each well to start the phosphorylation reaction.
-
Incubate for an additional 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper or transfer to a streptavidin-coated plate.
-
Wash the paper/plate extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Western Blot Analysis of eIF4E Phosphorylation
This protocol describes how to assess the effect of this compound on eIF4E phosphorylation in a cellular context.
Materials:
-
Cancer cell line known to have active MAPK signaling (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-eIF4E (Ser209) and rabbit anti-total eIF4E
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-eIF4E overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total eIF4E or a loading control like β-actin.
Protein Crystallography of this compound in Complex with MNK1
The following provides a general overview of the steps involved in determining the co-crystal structure of this compound and MNK1.
Procedure Outline:
-
Protein Expression and Purification: The kinase domain of human MNK1 is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatography techniques.
-
Crystallization: The purified MNK1 is incubated with a molar excess of this compound. The complex is then subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved using molecular replacement, using a known kinase structure as a search model. The initial model is then refined against the collected diffraction data, and the this compound molecule is built into the electron density map. The final structure is validated for its geometric quality.
Conclusion
This compound is a valuable research tool for investigating the biological consequences of inhibiting the MNK-eIF4E signaling axis. Its high potency and selectivity for MNK1 make it a suitable probe for dissecting the specific roles of this kinase isoform in cancer biology. The experimental protocols detailed in this guide provide a framework for researchers to further characterize the activity of this compound and to explore its therapeutic potential. Further studies, including the determination of its activity against MNK2 and a comprehensive kinase selectivity profile, will provide a more complete understanding of its pharmacological properties and guide its development as a potential anti-cancer agent.
References
- 1. origene.com [origene.com]
- 2. researchgate.net [researchgate.net]
- 3. MNK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Protein crystallization for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel inhibitor stabilizes the ... preview & related info | Mendeley [mendeley.com]
- 9. caymanchem.com [caymanchem.com]
Foundational Research on DS12881479: A Novel MNK1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DS12881479 is a novel and selective inhibitor of MAPK-interacting kinase 1 (MNK1), a key enzyme in a signaling pathway implicated in tumorigenesis.[1][2] By stabilizing the inactive conformation of MNK1, this compound presents a promising mechanism for therapeutic intervention in various cancers.[1][2] This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, the relevant signaling pathways, and available preclinical data. It is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of MNK1 inhibition.
Introduction to MNK1 as a Cancer Target
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that play a crucial role in the regulation of protein synthesis.[1][2] They are the only known kinases that phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209, a modification that is critical for its oncogenic activity.[1] The phosphorylation of eIF4E promotes the translation of a subset of mRNAs that encode for proteins involved in cell growth, proliferation, and survival. Dysregulation of the MNK-eIF4E axis is a common feature in many cancers and is often associated with poor prognosis.
Targeting MNK1/2 is an attractive therapeutic strategy because these kinases are largely dispensable for normal cell function, suggesting that their inhibition may have a favorable therapeutic window.[1][2] this compound has emerged from these efforts as a potent and selective inhibitor of MNK1.[1]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the inactive, auto-inhibited state of MNK1.[1][2] This mechanism is distinct from many kinase inhibitors that compete with ATP in the active state. By binding to the inactive conformation, this compound stabilizes the DFD motif of MNK1 in an "out" conformation, which prevents the kinase from adopting its active state.[1][2] This allosteric inhibition effectively blocks the downstream phosphorylation of eIF4E.
The chemical structure of this compound consists of a phenyl group, a 2-aminothiazole moiety, and an N-methylpiperidinyl group, which interact with the hydrophobic pocket of the MNK1 kinase domain.[1]
Quantitative Data
Publicly available quantitative data for this compound is currently limited to its in vitro biochemical activity. Further studies are required to establish its efficacy in cellular and in vivo models.
Table 1: In Vitro Biochemical Activity of this compound
| Target | Assay Condition | IC50 (nM) |
| Inactive MNK1 | Biochemical Kinase Assay | 21 |
| Active MNK1 | Biochemical Kinase Assay | 416 |
Data sourced from a study on the co-crystal structure of MNK1 and this compound.[1]
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Percent Inhibition at 5 µM |
| FLT3 | >50% |
| DYRK1a | >50% |
| Other 46 kinases | <50% |
This compound was screened against a panel of 48 active kinases.[1]
Signaling Pathways
This compound acts on the MAPK signaling pathway, which is a central regulator of cellular processes and is frequently hyperactivated in cancer.
The MAPK/MNK/eIF4E Signaling Axis
The diagram below illustrates the canonical signaling pathway leading to MNK1 activation and the subsequent phosphorylation of eIF4E. Growth factor signaling through receptor tyrosine kinases (RTKs) activates the Ras/Raf/MEK/ERK cascade. Activated ERK then phosphorylates and activates MNK1.
Caption: The MAPK/MNK/eIF4E signaling pathway and the point of intervention by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been extensively published. The following are generalized protocols for key experiments that would be necessary to evaluate the therapeutic potential of a novel MNK1 inhibitor like this compound.
In Vitro MNK1 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of MNK1.
Caption: A generalized workflow for an in vitro MNK1 kinase inhibition assay.
Cell Viability/Proliferation Assay
This assay assesses the effect of the compound on the growth and survival of cancer cell lines.
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Western Blot Analysis of eIF4E Phosphorylation
This experiment confirms the on-target effect of the compound in a cellular context.
-
Cell Treatment: Treat cancer cells with various concentrations of this compound for a defined time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the change in eIF4E phosphorylation.
Xenograft Tumor Model in Mice
This in vivo study evaluates the anti-tumor efficacy of the compound in a living organism.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).
Future Directions
The foundational research on this compound has established it as a selective and potent inhibitor of MNK1 with a clear mechanism of action. However, to advance this compound towards clinical development, further comprehensive preclinical studies are necessary. These include:
-
Broad-spectrum cellular screening: Evaluating the anti-proliferative activity of this compound across a wide panel of cancer cell lines to identify sensitive cancer types.
-
In vivo efficacy studies: Conducting xenograft and patient-derived xenograft (PDX) studies in relevant cancer models to assess anti-tumor activity.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating its exposure with target engagement and anti-tumor effects.
-
Toxicology studies: Assessing the safety profile of this compound in preclinical models.
Conclusion
This compound represents a promising lead compound for the development of a novel class of cancer therapeutics targeting the MNK1-eIF4E signaling axis. Its unique mechanism of stabilizing the inactive conformation of MNK1 provides a strong rationale for its further investigation. The data and protocols outlined in this guide are intended to provide a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this compound.
References
The Selectivity Profile of DS12881479: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS12881479 is a novel, potent, and selective inhibitor of MAP kinase-interacting kinase 1 (Mnk1).[1][2] Mnk1, along with the closely related Mnk2, are key downstream effectors of the MAPK signaling pathways and are the sole kinases known to phosphorylate eukaryotic translation initiation factor 4E (eIF4E) at Ser209. This phosphorylation event is crucial for the translation of a subset of mRNAs encoding proteins involved in tumorigenesis, making Mnk1 an attractive target for cancer therapy.[1][2] this compound exhibits its inhibitory effect by binding to and stabilizing the auto-inhibited, inactive conformation of Mnk1, specifically the "DFD-out" motif, thereby preventing the kinase from adopting its active state.[1][2] This document provides an in-depth technical guide to the selectivity profile of this compound, including its inhibitory activity against Mnk1 and a panel of other kinases, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profile of this compound
The selectivity of this compound has been assessed against a panel of kinases. The compound demonstrates high potency for its primary target, Mnk1, particularly in its inactive state.
| Target | IC50 (nM) | % Inhibition @ 5 µM | Notes |
| Inactive Mnk1 | 21 | - | High potency for the primary target. |
| Active Mnk1 | 416 | - | Lower potency against the active form, suggesting a preference for the inactive conformation. |
| FLT3 | - | >50% | Identified as a potential off-target. |
| DYRK1a | - | >50% | Identified as a potential off-target. |
| 46 Other Kinases | - | <50% | Demonstrates good selectivity over a broad range of kinases. |
Experimental Protocols
Kinase Selectivity Profiling: ProfilerPro Kinase Selectivity Assay
The kinase selectivity of this compound was determined using a commercially available kinase profiling service, such as the ProfilerPro Kinase Selectivity Assay Kit (PerkinElmer Inc.).[1] While the precise, proprietary details of the kit are specific to the manufacturer, the general methodology for such an assay is as follows:
Objective: To determine the inhibitory activity of a test compound against a panel of purified kinases.
Materials:
-
This compound (test compound)
-
Purified recombinant kinases (e.g., Mnk1, FLT3, DYRK1a, and others)
-
Kinase-specific substrates (peptides or proteins)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (containing appropriate salts, cofactors like MgCl2, and a buffering agent)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay system, which measures ADP production as an indicator of kinase activity)
-
Multi-well assay plates (e.g., 384-well plates)
-
Plate reader capable of detecting the assay signal (e.g., luminescence)
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, typically DMSO. A dilution series is then created to test the compound at various concentrations.
-
Kinase Reaction Setup: The kinase reactions are set up in the wells of a multi-well plate. Each well contains the kinase reaction buffer, a specific purified kinase, and its corresponding substrate.
-
Compound Addition: The test compound (this compound) at a specific concentration (e.g., 5 µM for single-point screening) or a range of concentrations (for IC50 determination) is added to the appropriate wells. Control wells containing only the solvent (DMSO) are also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is typically at or near the Km for each specific kinase to ensure sensitive detection of inhibition.
-
Incubation: The assay plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of product formed (or substrate consumed) is measured. In the case of the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase activity in the presence of the inhibitor is calculated relative to the control wells (DMSO only). For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve.
Cellular Assay: eIF4E Phosphorylation
To confirm the on-target activity of this compound in a cellular context, an assay measuring the phosphorylation of the primary downstream substrate of Mnk1, eIF4E, can be performed.
Objective: To determine if this compound can inhibit Mnk1 activity within cancer cells, leading to a reduction in eIF4E phosphorylation.
Materials:
-
Cancer cell line known to have active MAPK signaling (e.g., MDA-MB-231)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies (horseradish peroxidase-conjugated)
-
Western blotting equipment and reagents
Methodology:
-
Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to adhere. The cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period.
-
Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with the primary antibody against phospho-eIF4E. The membrane is also probed with antibodies for total eIF4E and a loading control to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is then added, and the resulting signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to phospho-eIF4E is quantified and normalized to the total eIF4E and the loading control. A decrease in the phospho-eIF4E signal in cells treated with this compound indicates inhibition of Mnk1 activity.
Mandatory Visualizations
Caption: The MAPK/Mnk1 signaling pathway and the mechanism of action of this compound.
Caption: A generalized workflow for in vitro kinase selectivity profiling.
References
Preclinical Profile of DS12881479: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS12881479 is a novel and potent small molecule inhibitor targeting MAPK-interacting kinase 1 (Mnk1). By selectively binding to and stabilizing the autoinhibited conformation of inactive Mnk1, this compound effectively prevents its activation and subsequent phosphorylation of downstream targets, most notably the eukaryotic translation initiation factor 4E (eIF4E). The phosphorylation of eIF4E is a critical regulatory step in the translation of mRNAs involved in cell proliferation and survival, and its dysregulation is implicated in various cancers. This document provides a comprehensive summary of the available preclinical data on this compound, detailing its mechanism of action, in vitro potency, and selectivity. While specific in vivo efficacy, pharmacokinetic, and toxicology data from preclinical models are not publicly available at this time, this guide furnishes detailed, representative experimental protocols and conceptual diagrams to support further investigation of this compound.
Core Compound Data
The following table summarizes the key in vitro inhibitory activities of this compound.
| Target | Assay Condition | IC50 (nM) | Selectivity Notes |
| Inactive Mnk1 | Full-length unphosphorylated enzyme | 21 | High potency against the inactive state. |
| Active Mnk1 | Pre-activated enzyme | 416 | Demonstrates a clear preference for the inactive conformation. |
| FLT3 | Kinase panel screening | >50% inhibition at 5 µM | Off-target activity observed at high concentrations. |
| DYRK1a | Kinase panel screening | >50% inhibition at 5 µM | Off-target activity observed at high concentrations. |
Mechanism of Action: Stabilizing the Inactive State
This compound exerts its inhibitory effect through a distinct mechanism of action. Unlike ATP-competitive inhibitors that bind to the active conformation of kinases, this compound selectively binds to the autoinhibited, inactive state of Mnk1. This interaction stabilizes a specific "DFD-out" conformation of the DFD motif within the kinase domain, preventing the conformational change required for Mnk1 activation. By locking Mnk1 in its inactive state, this compound effectively blocks the downstream phosphorylation of eIF4E, a key event in promoting tumorigenesis.
Signaling Pathway
Methodological & Application
Application Notes and Protocols for DS12881479 in In-Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS12881479 is a potent and selective inhibitor of MAPK-interacting kinase 1 (MNK1), a key enzyme in the regulation of protein synthesis and cell proliferation.[1][2] MNK1, along with its isoform MNK2, are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209. This phosphorylation event is crucial for the oncogenic activity of eIF4E, which is often overexpressed in various cancers and is associated with poor prognosis. By inhibiting MNK1, this compound effectively blocks the phosphorylation of eIF4E, leading to the suppression of tumorigenesis. Notably, MNK1 and MNK2 are largely dispensable in normal cells, making them attractive targets for cancer therapy with a potentially wide therapeutic window.
This document provides detailed application notes and experimental protocols for the utilization of this compound in in-vitro cancer cell line studies. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer effects of this compound.
Mechanism of Action
This compound exerts its inhibitory effect by binding to and stabilizing the auto-inhibited, inactive conformation of MNK1. This unique mechanism prevents the kinase from transitioning to its active state, thereby blocking its catalytic activity. The primary downstream consequence of MNK1 inhibition by this compound is the reduction of phosphorylated eIF4E (p-eIF4E), which in turn suppresses the translation of key mRNAs involved in cancer cell proliferation, survival, and metastasis.
A proteolysis-targeting chimera (PROTAC) degrader, P11-2, has been developed based on the this compound scaffold. This degrader not only inhibits MNK1 but also induces its degradation, leading to a more sustained suppression of the MNK-eIF4E signaling axis.[3]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the MNK1 signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the in-vitro activity of this compound and its derivative, P11-2.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Inactive MNK1 | 21 |
| Active MNK1 | 416 |
Table 2: Anti-proliferative and Degradation Activity of P11-2 (this compound-based PROTAC) in MV4-11 Cells
| Parameter | IC50 / DC50 (nM) |
| Anti-proliferative Activity (IC50) | 45[3] |
| MNK1 Degradation (DC50) | 11.92[3] |
| p-eIF4E Suppression (IC50) | 22.07[3] |
Table 3: Effect of MNK Inhibition on Cell Viability in Various Cancer Cell Lines (Representative Data for a similar MNK inhibitor, EB1)
| Cell Line | Cancer Type | GI50 (µM) |
| MDA-MB-231 | Breast Cancer | 15.08[1] |
| MDA-MB-468 | Breast Cancer | 14.46[1] |
| MCF7 | Breast Cancer | 8.46[1] |
| IMR90 | Normal Fibroblast | >40[1] |
Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Table 4: Effect of a MNK Inhibitor (AKN-028) on Cell Cycle Distribution in MV4-11 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (0.1% DMSO) | 45 | 40 | 15 |
| AKN-028 (0.025 µM) | 55 | 30 | 15 |
| AKN-028 (0.05 µM) | 60 | 25 | 15 |
| AKN-028 (0.1 µM) | 65 | 20 | 15 |
Note: Data is representative of the effects of MNK inhibition on the cell cycle.[4]
Table 5: Induction of Apoptosis by a MNK Inhibitor in Combination with other agents in AML cell lines
| Cell Line | Treatment | % Apoptotic Cells |
| OCI/AML3 | AZD8055 + Selumetinib | ~40 |
| MOLM13 | AZD8055 + Selumetinib | ~50 |
| U937 | AZD8055 + Selumetinib | ~60 |
Note: This table shows the pro-apoptotic effect of inhibiting pathways that converge on MNK signaling.[5]
Experimental Protocols
The following are detailed protocols for key in-vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for p-eIF4E
This protocol is used to assess the direct downstream effect of this compound on its target by measuring the levels of phosphorylated eIF4E.
Experimental Workflow: Western Blot Analysis
Caption: General workflow for Western blot analysis.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-eIF4E (Ser209), anti-eIF4E, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the p-eIF4E levels to total eIF4E and the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
This compound is a valuable research tool for investigating the role of the MNK1-eIF4E signaling axis in cancer. The protocols outlined in this document provide a framework for characterizing the in-vitro anti-cancer effects of this potent and selective MNK1 inhibitor. By utilizing these methodologies, researchers can effectively assess the impact of this compound on cancer cell viability, downstream signaling, apoptosis, and cell cycle progression, thereby contributing to a better understanding of its therapeutic potential.
References
- 1. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of eIF4E phosphorylation reduces cell growth and proliferation in primary central nervous system lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of P11-2: A Potent First-in-Class MNK1-Targeting PROTAC Degrader for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: DS12881479 for High-Throughput MNK1 Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key enzymes in cellular signaling cascades, acting as downstream effectors of the ERK and p38 MAPK pathways.[1][2][3][4] They are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209, a critical step in the regulation of cap-dependent mRNA translation.[4][5] Dysregulation of the MNK-eIF4E axis is implicated in tumorigenesis and drug resistance, making MNK1 a compelling target for cancer therapy.[6][7] DS12881479 is a novel, potent, and selective inhibitor of MNK1.[8][9] This compound uniquely stabilizes the autoinhibited, inactive conformation of MNK1, preventing its activation and subsequent phosphorylation of eIF4E.[7][10]
This document provides detailed protocols for assessing the inhibitory activity of this compound against MNK1 using both a biochemical in vitro kinase assay and a cell-based assay to measure the downstream effects on eIF4E phosphorylation.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound was determined against both the inactive and active forms of MNK1. The compound shows a strong preference for the inactive state, consistent with its mechanism of action.[10]
| Target | IC50 Value | Assay Condition |
| Inactive MNK1 | 21 nM | High-throughput screening using unphosphorylated, full-length MNK1.[10] |
| Active MNK1 | 416 nM | Kinase assay using pre-activated MNK1.[9][10] |
| FLT3 | >50% inhibition at 5 µM | Kinase selectivity profiling.[9][10] |
| DYRK1a | >50% inhibition at 5 µM | Kinase selectivity profiling.[9][10] |
MNK1 Signaling Pathway and this compound Inhibition
The diagram below illustrates the central role of MNK1 in the MAPK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Biochemical MNK1 Kinase Assay
This protocol is adapted from a generic ADP-Glo™ kinase assay format and is designed to measure the direct inhibition of recombinant MNK1 by this compound.[11] The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Workflow for In Vitro MNK1 Kinase Assay
Materials:
-
Recombinant Human MNK1 enzyme (BPS Bioscience, #40353 or similar)
-
Myelin Basic Protein (MBP) substrate
-
ATP (500 µM stock)
-
5x Kinase Assay Buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with ultrapure water.[11]
-
Thaw all reagents on ice. Keep the MNK1 enzyme on ice and avoid repeated freeze-thaw cycles.[11]
-
Prepare the Master Mixture for N wells: N x (11 µl 1x Kinase Assay Buffer + 0.5 µl ATP (500 µM) + 1 µl MBP (5 mg/ml)).[11]
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in DMSO to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
Add 12.5 µl of the Master Mixture to each well of a 96-well plate.[11]
-
Add 2.5 µl of the diluted this compound or DMSO vehicle (for "Positive Control" and "Blank" wells) to the appropriate wells.
-
To the "Blank" wells, add 10 µl of 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µl of diluted MNK1 enzyme (e.g., 40 ng/µl) to the "Test Inhibitor" and "Positive Control" wells.[11]
-
Incubate the plate at 30°C for 45 minutes.[11]
-
-
Signal Detection:
-
Data Analysis:
-
Subtract the "Blank" reading from all other measurements.
-
Calculate the percent inhibition for each this compound concentration relative to the "Positive Control" (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Phospho-eIF4E (Ser209) Immunoassay
This protocol measures the effect of this compound on the phosphorylation of MNK1's primary downstream target, eIF4E, in a cellular context. It is based on a sandwich immunoassay format.[12]
Workflow for Cellular Phospho-eIF4E Assay
Materials:
-
Cancer cell line known to have active MAPK signaling (e.g., MDA-MB-231).[6]
-
Cell culture medium and supplements
-
This compound
-
Phospho-eIF4E (Ser209) Assay Kit (Meso Scale Discovery, #K151DWD or similar)
-
Complete Lysis Buffer (with protease and phosphatase inhibitors)
-
96-well cell culture plates
-
Electrochemiluminescence (ECL) plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
After treatment, gently aspirate the growth medium from the wells.[12]
-
Add 100 µL of complete, ice-cold Lysis Buffer to each well.
-
Incubate on ice with gentle agitation for 30 minutes to ensure complete lysis.
-
-
Immunoassay Protocol:
-
Detection:
-
Signal Reading:
-
Wash the plate 3 times with 300 µL/well of Tris Wash Buffer.
-
Add 150 µL of 1x Read Buffer T to each well.[12]
-
Analyze the plate immediately on an ECL plate reader.
-
-
Data Analysis:
-
The ECL signal is proportional to the amount of phosphorylated eIF4E in the sample.
-
Normalize the phospho-eIF4E signal to the total protein concentration of the lysate or to a total eIF4E signal if using a multiplexed assay.
-
Calculate the percent inhibition of eIF4E phosphorylation for each this compound concentration relative to the DMSO control.
-
Determine the cellular IC50 value by plotting percent inhibition against inhibitor concentration.
-
References
- 1. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. What are MNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Update on the Development of MNK Inhibitors as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mnk2 and Mnk1 Are Essential for Constitutive and Inducible Phosphorylation of Eukaryotic Initiation Factor 4E but Not for Cell Growth or Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Mnk1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. mesoscale.com [mesoscale.com]
Application Notes and Protocols for In Vivo Studies of DS12881479
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS12881479 is a potent and selective inhibitor of MAPK-interacting kinase 1 (Mnk1), a key enzyme in the MAPK signaling pathway.[1][2] Mnk1 phosphorylates the eukaryotic translation initiation factor 4E (eIF4E), a critical step in the translation of several mRNAs involved in tumorigenesis.[3][4][5] By stabilizing the inactive conformation of Mnk1, this compound effectively inhibits this process, making it a promising candidate for cancer therapy.[3] These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical cancer models.
Signaling Pathway
The MAPK/Mnk1/eIF4E signaling pathway plays a crucial role in cell proliferation, survival, and protein synthesis, which are often dysregulated in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eIF4E phosphorylation promotes tumorigenesis and is associated with prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for DS12881479 in Cell Culture
Introduction
DS12881479 is a potent and selective inhibitor of MAPK-interacting kinase 1 (MNK1). It functions by stabilizing the auto-inhibited, inactive conformation of MNK1, thereby preventing its switch to the active state.[1][2] MNK1 is a serine/threonine kinase activated by the extracellular signal-regulated kinase (ERK) and p38 MAP kinase pathways.[1] Once activated, MNK1 phosphorylates eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation, which is implicated in tumorigenesis.[1] By inhibiting MNK1, this compound effectively blocks the phosphorylation of eIF4E, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.
Data Presentation
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is highly recommended to use anhydrous DMSO for the preparation of stock solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 225 mg/mL (≥ 746.5 mM) | Sonication and gentle warming (37°C) can aid in dissolution. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[3][4] |
| Ethanol | Insoluble or Sparingly Soluble | Not recommended as a primary solvent for creating stock solutions.[5] |
| Water | Insoluble | Not suitable for initial dissolution.[5] |
| Cell Culture Medium | Insoluble at high concentrations | Direct dissolution is not advised. Working solutions should be prepared by diluting a DMSO stock solution. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Pre-warm the inhibitor: Before opening, allow the vial containing the this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
Calculate the required amount of DMSO: Based on the molecular weight of this compound (301.41 g/mol ), calculate the volume of DMSO needed. To prepare 1 mL of a 10 mM stock solution, 3.01 mg of this compound is required.
-
Dissolution: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the corresponding volume of anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate the tube briefly or warm the solution at 37°C for 10-15 minutes to facilitate complete dissolution.[5] Visually inspect the solution to ensure no solid particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To prevent precipitation of the compound upon direct addition to the aqueous cell culture medium, it is advisable to perform an intermediate dilution step. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in pre-warmed complete cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.
-
Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Add 10 µL of the 10 mM stock solution to 10 mL of complete cell culture medium. The final DMSO concentration will be 0.1%.
-
-
Mix Thoroughly: Gently mix the working solution by inverting the tube or by gentle pipetting.
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately for cell treatment.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of the inhibitor used.
Mandatory Visualization
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the MAPK signaling pathway.
Experimental Workflow for this compound Preparation
Caption: Workflow for this compound stock and working solution preparation.
References
- 1. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Mnk1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MNK | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
Application of DS12881479 in Leukemia Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS12881479 is a potent and highly selective inhibitor of MAPK-interacting kinase 1 (Mnk1), a key enzyme in the MAPK signaling pathway.[1][2] Mnk1, and its closely related isoform Mnk2, are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209. This phosphorylation event is a critical regulator of cap-dependent mRNA translation of proteins involved in cell proliferation, survival, and oncogenesis.[3][4] Dysregulation of the Mnk-eIF4E axis is frequently observed in various cancers, including leukemia, making it a promising target for therapeutic intervention.[5][6] Preclinical studies with various MNK inhibitors have demonstrated their potential in treating leukemia, particularly Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML).[4][6] this compound, by stabilizing the autoinhibited state of Mnk1, offers a powerful tool for investigating the role of Mnk1 in leukemia pathogenesis and for preclinical evaluation of Mnk1 inhibition as a therapeutic strategy.[1][7]
Mechanism of Action
This compound is a potent and selective inhibitor of Mnk1 with an IC50 value of 21 nM.[1][2] It exhibits its inhibitory activity primarily by binding to and stabilizing the inactive, autoinhibited conformation of Mnk1.[7] This prevents the kinase from adopting its active state, thereby blocking the downstream phosphorylation of its substrate, eIF4E. The inhibition of eIF4E phosphorylation leads to a reduction in the translation of key oncoproteins, which in turn can induce cell cycle arrest and apoptosis in leukemia cells.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Mnk1 IC50 | 21 nM | [1][2] |
| Active Mnk1 IC50 | 416 nM | [1] |
Table 2: Anticipated Effects of this compound in Leukemia Cell Lines (Hypothetical Data Based on Known Effects of MNK Inhibitors)
| Cell Line | IC50 (Cell Viability) | Apoptosis Induction (at 1 µM) | p-eIF4E (Ser209) Reduction (at 1 µM) |
| MV4-11 (AML) | 50 - 200 nM | Significant increase | > 80% |
| KG-1 (AML) | 100 - 500 nM | Moderate increase | > 70% |
| K562 (CML) | 200 - 800 nM | Moderate increase | > 60% |
| U937 (AML) | 80 - 300 nM | Significant increase | > 75% |
Note: The data in Table 2 is hypothetical and intended to guide experimental design. Actual values should be determined empirically.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, KG-1, K562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay using Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in leukemia cells following treatment with this compound.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed leukemia cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 24-48 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Phospho-eIF4E
Objective: To assess the effect of this compound on the phosphorylation of eIF4E in leukemia cells.
Materials:
-
Leukemia cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-eIF4E, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat leukemia cells with this compound for 2-4 hours.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total eIF4E and β-actin as loading controls.
Visualizations
Caption: Signaling pathway inhibited by this compound in leukemia.
Caption: Experimental workflow for evaluating this compound in leukemia.
References
- 1. This compound | Mnk1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of the MNK–eIF4E axis in blast crisis chronic myeloid leukemia inhibits leukemia stem cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Translational Control in Cancer with DS12881479
For Researchers, Scientists, and Drug Development Professionals
Introduction
Translational control is a critical regulatory node in gene expression, and its dysregulation is a hallmark of cancer. The MAPK-interacting kinases (MNKs) play a pivotal role in this process through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent translation. Phosphorylation of eIF4E at Ser209 is associated with the preferential translation of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis, making the MNK-eIF4E axis an attractive target for cancer therapy.
DS12881479 is a novel, potent, and selective inhibitor of MNK1. It functions by binding to the autoinhibited state of MNK1 and stabilizing its inactive conformation, thereby preventing its kinase activity. This specific mechanism of action makes this compound a valuable tool for dissecting the role of MNK1-mediated translational control in cancer biology and for the development of novel therapeutic strategies.
These application notes provide a comprehensive guide for utilizing this compound to study translational control in cancer, including detailed protocols for key experiments, data presentation guidelines, and visualization of relevant pathways and workflows.
Mechanism of Action of this compound
This compound is a selective inhibitor of MAPK-interacting kinase 1 (MNK1) with a reported IC50 of 21 nM for the inactive form of the enzyme.[1][2] It exhibits its inhibitory effect by binding to the autoinhibited state of MNK1, stabilizing the DFD-out conformation, and preventing the kinase from adopting its active state.[1][3] This, in turn, blocks the phosphorylation of its key substrate, eIF4E, at Ser209. The phosphorylation of eIF4E is a critical step in the initiation of translation for a subset of mRNAs that are crucial for tumor progression.[4][5][6]
Data Presentation
The following tables summarize the inhibitory activities of this compound and related MNK inhibitors in various cancer cell lines. This data can be used as a reference for designing experiments and interpreting results.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| Inactive MNK1 | 21 | Potent inhibition of the inactive kinase conformation. |
| Active MNK1 | 416 | Moderate inhibition of the active kinase. |
| FLT3 | >50% inhibition at 5 µM | Off-target activity at higher concentrations. |
| DYRK1a | >50% inhibition at 5 µM | Off-target activity at higher concentrations. |
Data extrapolated from studies on the mechanism of this compound.[1]
Table 2: Anti-proliferative Activity of a this compound-based PROTAC (P11-2) and other MNK Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| P11-2 (this compound-based PROTAC) | MV4-11 | Acute Myeloid Leukemia | 0.045 |
| Cercosporamide | B16 | Melanoma | ~5-10 |
| Cercosporamide | HCT116 | Colon Carcinoma | ~5-10 |
| CGP57380 | HLY-1 | Diffuse Large B-cell Lymphoma | ~20 |
| CGP57380 | Pfeiffer | Diffuse Large B-cell Lymphoma | ~20 |
| MNK Inhibitor 1 | MRC5 | Lung Fibroblast | >10 |
| Tomivosertib (eFT508) | Various tumor cell lines | - | 0.002 - 0.016 (for p-eIF4E inhibition) |
This table includes data from a PROTAC derivative of this compound and other known MNK inhibitors to provide a reference for expected potency.[2][7]
Signaling Pathway
The diagram below illustrates the MAPK/MNK/eIF4E signaling pathway and the point of intervention for this compound.
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on translational control in cancer cells.
Cell Viability/Cytotoxicity Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT or resazurin-based cell viability reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of eIF4E Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of eIF4E.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 1, 4, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-eIF4E or anti-total eIF4E) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot and quantify the band intensities. Normalize the phospho-eIF4E signal to total eIF4E and the loading control.
Polysome Profiling
This protocol allows for the separation of mRNAs based on the number of associated ribosomes, providing a snapshot of the translational status of the transcriptome.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cycloheximide (CHX)
-
Sucrose solutions (e.g., 10% and 50%) in gradient buffer
-
Lysis buffer for polysome analysis
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41)
-
Gradient maker or layering system
-
Fractionation system with a UV detector
-
RNA isolation kit
Protocol:
-
Grow cells to 80-90% confluency.
-
Treat cells with this compound or vehicle for the desired time and concentration.
-
Add cycloheximide (100 µg/mL final concentration) to the culture medium and incubate for 5-10 minutes at 37°C to stall ribosomes on the mRNA.
-
Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse the cells in polysome lysis buffer on ice.
-
Centrifuge the lysate to pellet nuclei and cell debris.
-
Load the supernatant onto a pre-formed 10-50% sucrose gradient.
-
Ultracentrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.
-
Fractionate the gradient using a fractionation system, continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
Collect fractions corresponding to monosomes and different-sized polysomes.
-
Isolate RNA from the collected fractions.
-
Analyze the distribution of specific mRNAs across the fractions using RT-qPCR or perform RNA-sequencing to assess global changes in translation.
Ribosome Profiling (Ribo-Seq)
This high-resolution technique maps the exact positions of ribosomes on mRNAs, providing a detailed view of translation at the codon level.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cycloheximide (CHX)
-
Lysis buffer for ribosome profiling
-
RNase I
-
Sucrose cushion or gradient for monosome purification
-
Library preparation kit for next-generation sequencing
Protocol:
-
Treat cells with this compound or vehicle as described for polysome profiling, including the cycloheximide step.
-
Lyse cells and treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
Isolate the ribosome-protected mRNA fragments (ribosome footprints) by ultracentrifugation through a sucrose cushion or gradient.
-
Extract the RNA from the monosome fraction.
-
Purify the ~30 nucleotide ribosome footprints, typically by size selection on a denaturing polyacrylamide gel.
-
Prepare a sequencing library from the purified footprints. This involves ligation of adapters, reverse transcription, and PCR amplification.
-
Perform deep sequencing of the library.
-
Analyze the sequencing data by mapping the reads to a reference transcriptome to determine ribosome occupancy on each mRNA.
Conclusion
This compound represents a powerful chemical probe for investigating the role of MNK1-mediated translational control in cancer. By inhibiting the phosphorylation of eIF4E, this compound allows for the detailed study of how the selective translation of oncogenic mRNAs contributes to cancer cell proliferation, survival, and metastasis. The protocols and information provided in these application notes offer a comprehensive framework for researchers to effectively utilize this compound in their studies and to advance our understanding of translational dysregulation in cancer, with the ultimate goal of developing more effective therapeutic interventions.
References
- 1. What are MNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Therapeutic Inhibition of MAP Kinase Interacting Kinase Blocks Eukaryotic Initiation Factor 4E Phosphorylation and Suppresses Outgrowth of Experimental Lung Metastases | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
DS12881479: A Potent and Selective MNK1 Inhibitor for Signaling Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DS12881479 is a potent and selective small molecule inhibitor of MAP kinase-interacting kinase 1 (MNK1).[1][2] MNK1 and its isoform MNK2 are key downstream effectors of the MAPK signaling pathways, playing a crucial role in protein synthesis and the cellular response to stress and mitogens.[3][4] The primary downstream target of MNK1 is the eukaryotic translation initiation factor 4E (eIF4E), which, upon phosphorylation at Ser209, is a critical regulator of cap-dependent mRNA translation of proteins involved in cell proliferation and survival.[5][6] Dysregulation of the MNK-eIF4E axis is implicated in various cancers, making it an attractive target for therapeutic intervention.[5][6]
This compound exhibits its inhibitory activity by binding to and stabilizing the autoinhibited, inactive conformation of MNK1, thereby preventing its switch to the active state.[5][7] This mechanism of action provides a valuable tool for researchers to dissect the specific roles of MNK1 signaling in cellular processes and disease models. These application notes provide detailed protocols for utilizing this compound as a tool compound in MNK signaling research.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Assay Condition |
| Inactive MNK1 | 21 | High-throughput screening with full-length unphosphorylated MNK1.[7] |
| Active MNK1 | 416 | Assay using active MNK1.[7] |
Table 1: Inhibitory Potency of this compound against MNK1.
| Kinase | % Inhibition at 5 µM |
| FLT3 | >50% |
| DYRK1a | >50% |
| 46 other kinases | <50% |
Table 2: Kinase Selectivity Profile of this compound. [7]
Signaling Pathway
The MNK1 signaling pathway is a critical branch of the MAPK cascade. Upon stimulation by various extracellular signals such as growth factors or stress, the Ras-Raf-MEK-ERK or p38 MAPK pathways are activated.[3][8] Activated ERK or p38 then phosphorylate and activate MNK1.[3] Active MNK1, in turn, phosphorylates its primary substrate, eIF4E, at Ser209.[6] This phosphorylation event is a key regulatory step in the initiation of cap-dependent mRNA translation, promoting the synthesis of proteins involved in cell growth, proliferation, and survival.[6]
Caption: The MNK1 signaling pathway, highlighting the role of this compound.
Experimental Protocols
Cell-Based Assay for Inhibition of eIF4E Phosphorylation
This protocol describes how to assess the potency of this compound in inhibiting the phosphorylation of eIF4E in a cellular context using Western blotting.
Materials:
-
Cancer cell line known to have active MAPK signaling (e.g., MV4-11, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF4E (Ser209)
-
Rabbit anti-total eIF4E
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Remove the old medium and treat the cells with the different concentrations of this compound or vehicle for 1-4 hours.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to fresh tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-eIF4E (Ser209) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total eIF4E and β-actin as loading controls.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-eIF4E, total eIF4E, and β-actin.
-
Normalize the phospho-eIF4E signal to total eIF4E and then to the loading control.
-
Plot the normalized phospho-eIF4E levels against the concentration of this compound to determine the IC50 in the cellular context.
-
Caption: Experimental workflow for the cell-based inhibition assay.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a method to determine the IC50 value of this compound against purified MNK1 in a cell-free system.
Materials:
-
Recombinant active MNK1 enzyme
-
MNK1 substrate (e.g., a peptide derived from eIF4E)
-
This compound
-
DMSO
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in kinase assay buffer to create a range of concentrations for the IC50 curve. Include a vehicle control (DMSO).
-
Prepare a solution of recombinant MNK1 in kinase assay buffer.
-
Prepare a solution of the MNK1 substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted this compound or vehicle.
-
Add the MNK1 enzyme solution to each well.
-
Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C. The optimal time should be determined to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase assay to determine IC50.
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of MNK1. Its high potency and selectivity allow for the specific interrogation of the MNK1 signaling pathway in various experimental systems. The protocols provided here offer a starting point for researchers to utilize this compound to explore the role of MNK1 in health and disease, and to aid in the development of novel therapeutics targeting this important kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mesoscale.com [mesoscale.com]
Application Notes and Protocols for Assessing DS12881479 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS12881479 is a potent and selective inhibitor of MAPK-interacting kinase 1 (Mnk1).[1][2] Mnk1 is a key downstream effector of the Ras/Raf/MEK/ERK signaling pathway and is the primary kinase responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Ser209.[3][4] The phosphorylation of eIF4E is a critical event in the translation of mRNAs encoding for proteins involved in tumor growth, proliferation, and survival.[3][5] By inhibiting Mnk1, this compound stabilizes the autoinhibited state of the enzyme, preventing the phosphorylation of eIF4E and thereby suppressing the translation of oncogenic proteins.[1][3] This mechanism of action makes this compound a promising candidate for cancer therapy.
These application notes provide detailed methodologies for evaluating the in vivo efficacy of this compound in xenograft models, a critical step in the preclinical development of this compound. The protocols outlined below cover the establishment of xenograft models, assessment of anti-tumor activity, and pharmacodynamic analysis of target engagement.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflow for assessing its efficacy in xenograft models.
Caption: The Ras/Raf/MEK/ERK signaling pathway leading to Mnk1 activation and subsequent eIF4E phosphorylation. This compound inhibits Mnk1, blocking this cascade.
Caption: General experimental workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Data Presentation: Efficacy of Mnk1 Inhibitors in Xenograft Models
While specific in vivo efficacy data for this compound is not yet publicly available, the following tables summarize representative data from preclinical studies of other selective Mnk1 inhibitors, such as BAY1143269 and eFT508, to provide an expected range of activity.
Table 1: Representative Anti-Tumor Efficacy of Selective Mnk1 Inhibitors in Various Xenograft Models
| Xenograft Model | Cancer Type | Mnk1 Inhibitor | Dosing Regimen | Treatment Duration (Days) | Tumor Growth Inhibition (TGI) % | Reference |
| NSCLC PDX | Non-Small Cell Lung Cancer | BAY1143269 | 200 mg/kg, p.o., QD | 28 | Significant | [6] |
| Colorectal Cancer Xenograft | Colorectal Cancer | BAY1143269 | 200 mg/kg, p.o., QD | 28 | Significant | [6] |
| Melanoma Xenograft | Melanoma | BAY1143269 | 200 mg/kg, p.o., QD | 28 | Significant | [6] |
| TMD8 | Diffuse Large B-Cell Lymphoma | eFT508 | Not Specified | Not Specified | Significant | [7] |
| HBL-1 | Diffuse Large B-Cell Lymphoma | eFT508 | Not Specified | Not Specified | Significant | [7] |
| Glioblastoma Xenograft | Glioblastoma | BAY1143269 | Not Specified | Not Specified | Significant | [1] |
| MDA-MB-231 (Orthotopic) | Triple-Negative Breast Cancer | eFT508 | Not Specified | Not Specified | Significant | [8] |
p.o. = oral administration; QD = once daily
Table 2: Representative Pharmacodynamic Effects of Mnk1 Inhibitors in Xenograft Tumors
| Xenograft Model | Cancer Type | Mnk1 Inhibitor | Key Pharmacodynamic Marker | Method of Analysis | Result | Reference |
| Glioblastoma Xenograft | Glioblastoma | BAY1143269 | p-eIF4E | Immunoblotting | Significantly reduced | [1] |
| NSCLC PDX | Non-Small Cell Lung Cancer | BAY1143269 | p-eIF4E | Not Specified | Strongly regulated | [2] |
| Hematological Cancers | Lymphoma | eFT508 | p-eIF4E | Not Specified | Dose-dependent reduction | [7] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment and Efficacy Evaluation
1.1. Cell Culture and Implantation:
-
Culture the selected human cancer cell line (e.g., A549 for NSCLC, HCT116 for colorectal cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of 6-8 week old female athymic nude mice.
1.2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
1.3. Drug Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).
-
Administer this compound orally to the treatment group at the desired dose level (e.g., 50 mg/kg, once or twice daily).
-
Administer an equivalent volume of the vehicle to the control group.
-
Treat the animals for a predefined period (e.g., 21-28 days).
1.4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the treatment period, calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Euthanize the mice at the end of the study or if the tumor volume exceeds 2000 mm³ or if there is more than 20% body weight loss.
Protocol 2: Western Blot Analysis of p-eIF4E in Xenograft Tumors
2.1. Tumor Lysate Preparation:
-
At the end of the efficacy study, or at specified time points for pharmacodynamic studies, euthanize the mice and excise the tumors.
-
Immediately snap-freeze the tumors in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA protein assay.
2.2. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each tumor lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the p-eIF4E levels to total eIF4E and the loading control.
Protocol 3: Immunohistochemistry (IHC) for p-eIF4E in Xenograft Tumors
3.1. Tissue Preparation:
-
Excise tumors as described in Protocol 2.1.
-
Fix the tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the fixed tissues through a series of graded ethanol solutions and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
3.2. Immunohistochemical Staining:
-
Deparaffinize the tissue sections in xylene and rehydrate through graded ethanol to water.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30 minutes.
-
Incubate the sections with a primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash the sections with PBS.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Wash the sections with PBS.
-
Develop the color using a DAB chromogen substrate.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
3.3. Analysis:
-
Examine the stained slides under a light microscope.
-
Assess the intensity and localization of p-eIF4E staining in the tumor cells.
-
A semi-quantitative scoring method (e.g., H-score) can be used to compare the levels of p-eIF4E between the treated and control groups.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the preclinical evaluation of this compound efficacy in xenograft models. By employing these standardized methods, researchers can obtain robust and reproducible data on the anti-tumor activity and pharmacodynamic effects of this novel Mnk1 inhibitor, thereby facilitating its further development as a potential cancer therapeutic.
References
- 1. Preclinical anti‐angiogenic and anti‐cancer activities of BAY1143269 in glioblastoma via targeting oncogenic protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY 1143269, a novel MNK1 inhibitor, targets oncogenic protein expression and shows potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Abstract 2604: Preclinical anti-tumor efficacy and mode of action of a novel, orally available, selective MKNK1 inhibitor [BAY 1143269] | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. eFT508, a Potent and Selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibitor, Is Efficacious in Preclinical Models of Diffuse Large B-Cell Lymphoma (DLBCL) | Blood | American Society of Hematology [ashpublications.org]
- 8. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DS12881479 in Combination Cancer Therapies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DS12881479 is a potent and selective inhibitor of MAPK-interacting kinase 1 (Mnk1), a serine/threonine kinase that plays a crucial role in cancer development and progression.[1][2] Mnk1, and the closely related Mnk2, are the sole kinases responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Ser209.[3] This phosphorylation event is critical for the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis, such as c-Myc and Cyclin D1.[4] this compound exerts its inhibitory effect by binding to and stabilizing the autoinhibited, inactive conformation of Mnk1, thereby preventing the phosphorylation of eIF4E.[1][2] Preclinical evidence suggests that targeting the Mnk1/2-eIF4E axis is a promising strategy for cancer therapy, particularly in combination with other anti-cancer agents to enhance efficacy and overcome resistance.[5][6][7]
These application notes provide a scientific rationale and detailed protocols for investigating this compound in combination with other cancer therapies, focusing on mTOR inhibitors and cytotoxic chemotherapy, based on robust preclinical and emerging clinical data for Mnk inhibitors.
Application Note 1: Synergistic Anti-Tumor Activity of this compound with mTOR Inhibitors
Rationale:
The PI3K/AKT/mTOR and RAS/MAPK signaling pathways are two major cascades that converge on the regulation of eIF4E-mediated protein synthesis.[8] While mTOR inhibitors (e.g., rapamycin and its analogs) suppress eIF4E activity by promoting the binding of its repressor, 4E-BP1, this inhibition is often incomplete.[9][10] Many cancer cells exhibit resistance to mTOR inhibitors through feedback loops that can maintain or increase eIF4E phosphorylation via the MAPK-Mnk1 axis.[8] By simultaneously inhibiting Mnk1 with this compound and mTOR, it is possible to achieve a more comprehensive shutdown of eIF4E activity, leading to synergistic anti-proliferative and pro-apoptotic effects.[7][8][9] This dual-targeting strategy has shown promise in various cancer models, including leukemia and cutaneous T-cell lymphoma.[8][9]
Quantitative Data (Based on studies with other Mnk inhibitors):
The following table summarizes representative data from preclinical studies combining Mnk inhibitors with mTOR inhibitors, demonstrating the potential synergistic effects.
| Cell Line | Cancer Type | Combination Agents | Effect | Reference |
| AML cell lines | Acute Myeloid Leukemia | Cercosporamide (Mnk inhibitor) + Rapamycin (mTOR inhibitor) | Greater inhibition of colony formation compared to single agents. | [8] |
| MyLa2059, MyLa3675 | Cutaneous T-cell Lymphoma | MNK inhibitor + Rapamycin | Profound induction of apoptosis compared to minimal effect of single agents. | [9] |
| Colorectal Cancer Model | Colorectal Cancer | Tomivosertib (Mnk1/2 inhibitor) + Rapamycin | Extended survival in an APC KRAS mutated model. | [6] |
Signaling Pathway: Dual Inhibition of eIF4E Regulation
Experimental Protocol: In Vitro Synergy Assessment
Objective: To determine if this compound acts synergistically with an mTOR inhibitor (e.g., Everolimus) to inhibit cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
This compound (reconstituted in DMSO)
-
mTOR inhibitor (e.g., Everolimus, reconstituted in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
-
Combination index (CI) analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the mTOR inhibitor in complete medium. Create a dose-response matrix with varying concentrations of both drugs, keeping a constant ratio (e.g., based on the IC50 of each drug alone). Include single-agent and vehicle (DMSO) controls.
-
Treatment: Add 100 µL of the drug dilutions to the appropriate wells. The final DMSO concentration should be <0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assay: Equilibrate the plate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Application Note 2: Potentiation of Chemotherapy with this compound
Rationale:
Phosphorylation of eIF4E has been shown to confer resistance to cellular stress, including the DNA damage induced by cytotoxic chemotherapy agents like cisplatin and paclitaxel.[11] The Mnk1-eIF4E axis can be activated in response to chemotherapy, promoting the translation of pro-survival proteins (e.g., Mcl-1, Cyclin D1) that help cancer cells evade apoptosis.[3][11] Inhibiting Mnk1 with this compound can prevent this pro-survival response, thereby sensitizing cancer cells to the effects of chemotherapy.[6] A phase Ib clinical trial combining the Mnk1/2 inhibitor tomivosertib with paclitaxel in metastatic breast cancer demonstrated that the combination was safe and showed successful target engagement (reduced phospho-eIF4E).[4][12]
Quantitative Data (Based on studies with other Mnk inhibitors):
The following table provides examples of the enhanced efficacy observed when combining Mnk inhibitors with chemotherapy.
| Cell Line/Model | Cancer Type | Combination Agents | Effect | Reference |
| MDA-MB-231 | Breast Cancer | CGP57380 (Mnk inhibitor) + Cisplatin | Significantly reduced cell viability compared to single agents. | [11] |
| Cervical Cancer Cells | Cervical Cancer | Cercosporamide + Doxorubicin/Cisplatin | Increased reduction in proliferation and induction of apoptosis. | [6] |
| Metastatic Breast Cancer Patients | Breast Cancer | Tomivosertib + Paclitaxel | Combination was well-tolerated; on-treatment biopsies showed undetectable phospho-eIF4E. | [4] |
Experimental Workflow: In Vivo Xenograft Study
Experimental Protocol: In Vivo Xenograft Efficacy Study
Objective: To evaluate the efficacy of this compound in combination with a standard chemotherapeutic agent (e.g., Paclitaxel) in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Human cancer cell line (e.g., MDA-MB-231) mixed with Matrigel
-
This compound formulated for oral gavage
-
Paclitaxel formulated for intravenous (IV) or intraperitoneal (IP) injection
-
Vehicle solutions for both drugs
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject 2-5 x 10^6 cancer cells in 100 µL of a 1:1 PBS/Matrigel solution into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 per group):
-
Group 1: Vehicle (for this compound) + Vehicle (for Paclitaxel)
-
Group 2: this compound (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Paclitaxel (e.g., 10 mg/kg, weekly IV injection)
-
Group 4: this compound + Paclitaxel
-
-
Treatment Administration: Administer treatments according to the defined schedule for 3-4 weeks.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Measure mouse body weight 2-3 times per week as an indicator of systemic toxicity.
-
-
Endpoint and Tissue Analysis:
-
Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period.
-
Excise tumors, weigh them, and process a portion for downstream analysis.
-
Flash-freeze a portion for Western blot analysis to confirm target engagement (i.e., reduction of phospho-eIF4E levels in the combination group). Fix the remaining tissue in formalin for immunohistochemistry.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare end-of-study tumor weights between groups using appropriate statistical tests (e.g., ANOVA).
-
Analyze Western blot data to confirm the pharmacodynamic effect of this compound.
-
References
- 1. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abstract CT521: Phase 1b trial of the MNK1/2 inhibitor tomivosertib combined with paclitaxel in patients with metastatic breast cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. What are MNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Inhibition of mTOR-Containing Complex 1 (mTORC1) and MNK Induces Apoptosis of Cutaneous T-Cell Lymphoma (CTCL) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors | PLOS One [journals.plos.org]
- 11. Phosphorylation of eIF4E Confers Resistance to Cellular Stress and DNA-Damaging Agents through an Interaction with 4E-T: A Rationale for Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Troubleshooting & Optimization
potential off-target effects of DS12881479 at high concentrations
Technical Support Center: DS12881479
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of this compound, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of MAPK-interacting kinase 1 (Mnk1).[1][2][3] It primarily targets the inactive (autoinhibited) conformation of Mnk1, stabilizing it and preventing its switch to the active state, which in turn inhibits its kinase activity.[1][4] Its inhibitory concentration (IC50) for inactive Mnk1 is 21 nM.[1][2][3]
Q2: I am observing unexpected effects in my experiment at high concentrations of this compound. What are the known off-target effects?
A2: At high concentrations, this compound has been shown to have inhibitory effects on a small number of other kinases. In a kinase selectivity panel of 48 active kinases, only two, FLT3 and DYRK1a, were inhibited by more than 50% when tested at a concentration of 5 µM.[1][2] This concentration is approximately 250 times higher than the IC50 for inactive Mnk1.[1] If your experimental system expresses high levels of active FLT3 or DYRK1a, the observed effects could be due to off-target inhibition.
Q3: What are the specific IC50 values for this compound against FLT3 and DYRK1a?
A3: The available literature does not provide specific IC50 values for FLT3 and DYRK1a. The kinase inhibition profiling demonstrated greater than 50% inhibition at a 5 µM concentration.[1][2] To definitively determine the IC50 in your system, it is recommended to perform a dose-response experiment.
Q4: My cells do not express FLT3 or DYRK1a, but I'm still seeing unusual phenotypes at high concentrations. What else could be happening?
A4: While the primary screen identified FLT3 and DYRK1a as the most significant off-targets, it is possible that at very high concentrations, this compound may interact with other cellular proteins. It is also important to consider the distinction between the inhibitor's effect on inactive versus active Mnk1. The IC50 for active Mnk1 is 416 nM, which is about 20 times higher than for inactive Mnk1.[1][2] Ensure your experimental concentration is appropriate for the intended target and cellular context. Uncharacterized off-target effects or compound-specific cytotoxicity at high concentrations are possibilities that may require further investigation.
Q5: How can I minimize off-target effects in my experiments?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that achieves the desired inhibition of Mnk1 activity. We recommend performing a dose-response curve in your specific cellular model to determine the optimal concentration. Using concentrations significantly above the IC50 for inactive Mnk1 (21 nM) increases the risk of engaging off-targets like FLT3 and DYRK1a.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected phenotype inconsistent with Mnk1 inhibition. | Off-target inhibition of FLT3 or DYRK1a at high concentrations (>1 µM). | 1. Confirm the expression of FLT3 and DYRK1a in your experimental model. 2. Perform a dose-response experiment to determine if the phenotype is concentration-dependent. 3. Use a structurally distinct Mnk1 inhibitor as a control to see if the phenotype is recapitulated. |
| Reduced potency compared to expected IC50. | The cellular state may favor the active conformation of Mnk1, for which this compound has a higher IC50 (416 nM). | 1. Assess the phosphorylation state of Mnk1 in your system. 2. Consider the upstream signaling pathways (e.g., MAPK pathway) that activate Mnk1. |
| General cellular toxicity. | Use of excessively high concentrations of this compound. | 1. Perform a cell viability assay (e.g., MTT, trypan blue) with a range of this compound concentrations. 2. Ensure the final DMSO concentration is consistent and non-toxic across all conditions. |
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target Kinase | Target State | IC50 | % Inhibition @ 5 µM |
| Mnk1 | Inactive | 21 nM | Not Reported |
| Mnk1 | Active | 416 nM | Not Reported |
| FLT3 | Active | Not Determined | > 50% |
| DYRK1a | Active | Not Determined | > 50% |
Experimental Protocols
Kinase Selectivity Profiling
The kinase selectivity of this compound was determined using a commercially available kinase profiling service.
-
Assay Kit: ProfilerPro Kinase Selectivity Assay Kit (PerkinElmer Inc.).[1]
-
Compound Concentration: 5 µM.[1]
-
Kinase Panel: 48 active human kinases.
-
Methodology: The assays were performed according to the manufacturer's protocol. This type of assay typically measures the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor. The amount of phosphorylation is then quantified, often using methods like radiometric detection or fluorescence polarization, to determine the percent inhibition.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound stabilizing the inactive state of Mnk1.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying off-target effects of this compound.
References
addressing DS12881479 instability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DS12881479, a potent and selective inhibitor of MAPK-interacting kinase 1 (Mnk1).[1][2][3]
Troubleshooting Guides
This section addresses potential issues that may arise during long-term experiments involving this compound.
Problem 1: Diminished or inconsistent inhibitory effect of this compound over time.
Question: I'm observing a decrease in the expected biological effect of this compound in my multi-day cell culture experiment. What could be the cause?
Answer: This is a common issue when working with small molecule inhibitors in long-term culture and can stem from several factors.
-
Cause A: Compound Degradation in Culture Media.
-
Solution: While this compound is stable as a powder and in DMSO stock at low temperatures, its stability in aqueous culture medium at 37°C over several days may be limited. For experiments lasting longer than 48 hours, it is advisable to replace the culture medium with fresh medium containing this compound every 24-48 hours to ensure a consistent concentration.[4] To confirm if degradation is occurring, you can perform a stability assay as detailed in the "Experimental Protocols" section.
-
-
Cause B: Improper Storage and Handling of Stock Solutions.
-
Solution: Ensure that your this compound powder and DMSO stock solutions are stored according to the manufacturer's recommendations.[1][5] Prepare single-use aliquots of your high-concentration DMSO stock to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6] If your stock solution is old or has been stored improperly, it is best to use a fresh vial.
-
-
Cause C: Cell Passaging and Confluency.
-
Solution: The number of times a cell line has been subcultured (passage number) can affect its response to treatment. Use cells within a consistent and limited passage number range for your experiments. Additionally, cell confluency can alter metabolism and drug response. Seed cells at a consistent density and treat them at a similar confluency across all experiments to ensure reproducibility.[6]
-
Problem 2: Precipitation observed in culture medium after adding this compound.
Question: After diluting my this compound DMSO stock into my cell culture medium, I noticed the formation of a precipitate. Why is this happening and how can I prevent it?
Answer: Precipitation indicates that the compound has exceeded its solubility limit in the aqueous culture medium.
-
Cause A: High Final Concentration of this compound.
-
Solution: While this compound is highly soluble in DMSO, its solubility in aqueous solutions is significantly lower.[2][7] Ensure that your final working concentration is appropriate for your cell type and within the compound's aqueous solubility limits. If you need to test higher concentrations, you may be limited by its solubility.
-
-
Cause B: Poor Dilution Technique.
-
Solution: Adding a highly concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" of solution. To prevent this, use a serial dilution method. First, dilute the DMSO stock into a small volume of medium, mixing vigorously by vortexing or pipetting. Then, add this intermediate dilution to your final culture volume.[4]
-
-
Cause C: High Final DMSO Concentration.
-
Solution: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%.[4] However, for sensitive cell lines, especially primary cells, the DMSO concentration may need to be below 0.1%. High concentrations of DMSO can also affect the solubility of the compound in the medium. Always run a vehicle control with the same final DMSO concentration to assess any solvent-related effects.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective inhibitor of MAPK-interacting kinase 1 (Mnk1), with an IC50 value of 21 nM for the inactive form of the kinase.[1][3][8] It functions by binding to the auto-inhibited state of Mnk1, stabilizing a specific "DFD-out" conformation. This prevents Mnk1 from switching to its active state, thereby inhibiting its kinase activity.[8][9]
Q2: What is the selectivity profile of this compound?
A2: this compound demonstrates good selectivity for Mnk1. In a panel of 48 active kinases, it only showed significant inhibition (over 50%) of FLT3 and DYRK1a when tested at a high concentration of 5 µM.[3][7]
Q3: How should I prepare and store this compound stock solutions?
A3:
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO). For cell culture applications, prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[5][7] Ultrasonic assistance may be needed for complete dissolution.[2][5]
-
Storage:
Q4: What is the recommended working concentration for this compound in cell culture?
A4: The optimal working concentration will vary depending on the cell line and the specific experimental goals. Based on its IC50 value of 21 nM for inactive Mnk1, a starting concentration range of 100 nM to 1 µM is recommended for initial experiments. A dose-response experiment should be performed to determine the optimal concentration for your specific system.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Chemical Formula | C16H19N3OS | [1][7] |
| Molecular Weight | 301.41 g/mol | [1][5] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥98% | [7] |
| IC50 (inactive Mnk1) | 21 nM | [1][3] |
| IC50 (active Mnk1) | 416 nM | [3][8] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [5] |
| In DMSO | -80°C | Up to 6 months | [1][5] |
| In DMSO | -20°C | Up to 1 month | [5] |
| In DMSO | 4°C | Up to 2 weeks | [1] |
Table 3: Solubility Information
| Solvent | Solubility | Reference |
| DMSO | ≥ 250 mg/mL (829.43 mM) | [2][5] |
| Ethanol | Sparingly soluble (1-10 mg/mL) | [7] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium over the course of an experiment.
-
Preparation of this compound-spiked medium: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you use in your experiments.
-
Incubation: Aliquot the this compound-spiked medium into sterile microcentrifuge tubes. Place the tubes in your cell culture incubator (37°C, 5% CO2).
-
Time points: At designated time points (e.g., 0, 24, 48, 72 hours), remove one tube from the incubator.
-
Sample preparation: Immediately freeze the sample at -80°C until analysis.
-
Analysis: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of this compound.
-
Data analysis: Generate a standard curve using known concentrations of this compound. Quantify the concentration in your samples at each time point. Plot the concentration versus time to determine the degradation kinetics.[10]
Mandatory Visualization
Caption: Workflow for troubleshooting inconsistent this compound activity.
Caption: Simplified MNK1 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. molnova.com [molnova.com]
- 3. This compound | Mnk1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing DS12881479 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize DS12881479-induced toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of MAPK-interacting kinase 1 (Mnk1).[1][2][3] It functions by stabilizing the auto-inhibited, inactive conformation of Mnk1, thereby preventing its kinase activity.[1][4] Mnk1 is a downstream component of the MAPK/ERK signaling pathway and is involved in the regulation of protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).
Q2: Is this compound expected to be toxic to primary cells?
Studies suggest that Mnk1 and its related kinase Mnk2 are largely dispensable for the normal growth and function of healthy, non-cancerous cells.[1][5][6] This implies that selective inhibition of Mnk1 by this compound should have minimal cytotoxic effects on primary cell cultures. Observed toxicity may, therefore, stem from other factors such as off-target effects, high concentrations of the compound, or issues with the experimental setup. One study on a novel Mnk inhibitor, EB1, showed that it only affected the growth of tumor cells, not normal fibroblasts.
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for Mnk1, it has been shown to inhibit FMS-like tyrosine kinase 3 (FLT3) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) at higher concentrations (in the micromolar range).[1][7] If you are observing toxicity, it may be due to these off-target effects, especially if you are using a high concentration of this compound.
Q4: What is the recommended solvent for this compound and what concentration is safe for primary cells?
This compound is soluble in DMSO.[8] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to primary cells.[4] Always include a vehicle control (medium with the same concentration of DMSO as your experimental wells) to assess the toxicity of the solvent itself.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Viability After this compound Treatment
If you observe a significant decrease in cell viability after treating your primary cells with this compound, consider the following troubleshooting steps:
1. Verify Compound Concentration and Purity:
-
Action: Confirm the correct calculation of your dilutions. If possible, verify the purity and identity of your this compound stock.
-
Rationale: Errors in dilution can lead to excessively high and toxic concentrations. Impurities in the compound stock could also be cytotoxic.
2. Assess Solvent Toxicity:
-
Action: Run a vehicle control experiment with varying concentrations of DMSO (or your chosen solvent) to determine the maximum tolerated concentration for your specific primary cell type.
-
Rationale: Primary cells can be highly sensitive to organic solvents. The observed toxicity might be due to the solvent rather than this compound.
3. Perform a Dose-Response Curve to Determine the Optimal Concentration:
-
Action: Treat your cells with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to determine the IC50 for Mnk1 inhibition and the concentration at which cytotoxicity is observed.
-
Rationale: The therapeutic window for this compound may be narrow in your specific cell type. A dose-response experiment will help you identify a concentration that effectively inhibits Mnk1 without causing significant cell death.
4. Reduce Incubation Time:
-
Action: If prolonged exposure is causing toxicity, try reducing the incubation time with this compound.
-
Rationale: Shorter exposure times may be sufficient to achieve the desired biological effect while minimizing cumulative toxicity.
5. Distinguish Between Cytotoxicity and Cytostasis:
-
Action: Use assays that can differentiate between cell death (cytotoxicity) and inhibition of proliferation (cytostasis), such as comparing results from an LDH assay (measures cell death) and a proliferation assay like BrdU incorporation.
-
Rationale: this compound might be inhibiting cell growth without directly killing the cells. Understanding this distinction is crucial for interpreting your results.
Issue 2: Inconsistent or Irreproducible Results
Variability in your results can be frustrating. Here are some steps to improve consistency:
1. Standardize Cell Culture Conditions:
-
Action: Ensure consistency in cell seeding density, passage number, and media composition.
-
Rationale: Primary cells are sensitive to their environment. Variations in culture conditions can lead to different responses to this compound.
2. Prepare Fresh dilutions of this compound for Each Experiment:
-
Action: Avoid repeated freeze-thaw cycles of your stock solution and prepare fresh working dilutions from a concentrated stock for each experiment.
-
Rationale: The stability of this compound in solution over time may vary. Fresh dilutions ensure consistent potency.
3. Monitor for Contamination:
-
Action: Regularly test your cell cultures for mycoplasma and other microbial contaminants.
-
Rationale: Contamination can significantly impact cell health and their response to experimental treatments, leading to unreliable results.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of the cells.
Materials:
-
Primary cells of interest
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Description |
| Cell Seeding Density | Varies by cell type; optimize for logarithmic growth phase during the assay. |
| This compound Concentration Range | e.g., 0.01, 0.1, 1, 10, 100 µM |
| Incubation Time | 24, 48, or 72 hours |
| MTT Incubation | 3-4 hours at 37°C |
| Absorbance Reading | 570 nm |
Protocol 2: Assessing Cell Membrane Integrity with the LDH Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
Primary cells treated with this compound (from a 96-well plate)
-
LDH assay kit
-
Microplate reader
Procedure:
-
After the desired incubation period with this compound, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture.
-
Incubate the reaction mixture for the recommended time at room temperature, protected from light.
-
Stop the reaction using the provided stop solution.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
| Parameter | Description |
| Supernatant Volume | As per kit instructions |
| Reaction Incubation | As per kit instructions |
| Absorbance Reading | ~490 nm |
Protocol 3: Differentiating Apoptosis and Necrosis with Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells treated with this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
| Cell Population | Annexin V-FITC | PI |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Visualizations
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound on Mnk1.
Caption: Experimental workflow for assessing this compound toxicity in primary cells.
Caption: Troubleshooting logic for unexpected toxicity with this compound.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
Technical Support Center: Overcoming Resistance to DS12881479 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to DS12881479 in cancer cells. This compound is a potent and selective inhibitor of MAPK-interacting kinase 1 (Mnk1), which stabilizes the autoinhibited state of the enzyme.[1][2][3][4] Mnk1 promotes tumorigenesis through the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), making it a promising target for cancer therapy.[1][5]
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to targeted therapies like this compound can arise through various mechanisms.[6][7][8][9][10] Based on the mechanism of action of this compound, potential resistance mechanisms include:
-
Target Overexpression: Increased expression of the Mnk1 protein may require higher concentrations of this compound to achieve the same level of inhibition.
-
Target Mutation: Mutations in the MKNK1 gene could alter the drug-binding site, reducing the affinity of this compound for Mnk1.
-
Bypass Pathway Activation: Cancer cells may activate alternative signaling pathways that can phosphorylate eIF4E or otherwise promote cap-dependent translation, bypassing the need for Mnk1 activity.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can lead to increased pumping of this compound out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes could lead to faster inactivation of this compound.[6]
Q2: How can I determine if my resistant cells have mutations in the Mnk1 drug-binding site?
A2: To identify mutations in the Mnk1 drug-binding site, you can perform Sanger sequencing or next-generation sequencing (NGS) of the MKNK1 gene from your resistant cell lines and compare the sequence to that of the parental, sensitive cell line.
Q3: What are some potential bypass signaling pathways that could be activated in this compound-resistant cells?
A3: Potential bypass pathways could involve other kinases that may be able to phosphorylate eIF4E, or pathways that enhance the activity of other components of the translation initiation complex. Investigating the activation status of parallel signaling pathways, such as the PI3K/Akt/mTOR pathway, may provide insights.
Q4: Are there any known combination therapies that could overcome resistance to this compound?
A4: While specific combination therapies for this compound are not yet established, a rational approach would be to co-administer drugs that target potential resistance mechanisms.[11][12] For example, if bypass pathway activation is identified, combining this compound with an inhibitor of that pathway could restore sensitivity. Similarly, if increased drug efflux is the cause, co-treatment with an ABC transporter inhibitor could be explored.
Troubleshooting Guides
Issue 1: Decreased potency of this compound in a previously sensitive cell line.
This guide will help you investigate the potential causes of acquired resistance to this compound.
Table 1: Summary of Expected Outcomes for Investigating this compound Resistance
| Hypothesized Mechanism | Experimental Approach | Sensitive Cells (Expected Outcome) | Resistant Cells (Expected Outcome) |
| Mnk1 Overexpression | Western Blot for Mnk1 | Baseline Mnk1 expression | Increased Mnk1 protein levels |
| Mnk1 Target Mutation | Sanger/NGS Sequencing of MKNK1 | Wild-type MKNK1 sequence | Non-synonymous mutation in the kinase domain |
| Bypass Pathway Activation | Phospho-protein array or Western Blot for key pathway nodes (e.g., p-Akt, p-S6K) | Low baseline activation of parallel pathways | Increased phosphorylation of key nodes in parallel pathways |
| Increased Drug Efflux | Rhodamine 123 efflux assay | Low efflux of Rhodamine 123 | Increased efflux of Rhodamine 123 |
Experimental Protocols
Protocol 1: Western Blot for Mnk1 Expression
Objective: To determine the relative expression level of Mnk1 protein in sensitive versus resistant cancer cells.
Methodology:
-
Cell Lysis: Lyse an equal number of sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Mnk1 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the Mnk1 signal to the loading control.
Visualizations
Caption: The MAPK/ERK/Mnk1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating resistance to this compound.
References
- 1. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Mnk1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 9. Mechanisms of Acquired Resistance to Targeted Cancer Therapies [medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 12. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating artifacts in DS12881479 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate artifacts in experiments involving the MNK1 inhibitor, DS12881479.
Troubleshooting Guides & FAQs
FAQ 1: Inconsistent IC50 values for this compound in our assay.
Possible Cause 1: Different forms of the MNK1 enzyme are being used.
This compound exhibits different potencies against the inactive and active forms of MNK1. Ensure consistency in the source and activation state of the MNK1 enzyme used in your assays.
Quantitative Data Summary: this compound IC50 Values
| Target | IC50 Value | Notes |
| Inactive MNK1 | 21 nM[1] | Potent inhibition |
| Active MNK1 | 416 nM[1] | Modest inhibition |
Possible Cause 2: Variability in assay conditions.
IC50 values can be significantly influenced by assay parameters such as ATP concentration, substrate concentration, and the specific detection method used.[2][3] For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration in the assay.[4]
Mitigation Strategy:
-
Standardize your assay protocol. If possible, use an ATP concentration that is close to the Km value for MNK1 to ensure better comparability of results.[5]
-
Report the assay conditions (especially ATP concentration) when documenting and comparing IC50 values.
FAQ 2: We are observing unexpected off-target effects in our cell-based assays.
Possible Cause 1: Inhibition of other kinases.
While this compound is a selective MNK1 inhibitor, it has been shown to inhibit other kinases at higher concentrations.[1][6]
Quantitative Data Summary: this compound Kinase Selectivity
| Kinase | Inhibition at 5 µM | Notes |
| FLT3 | >50% | Potential off-target |
| DYRK1a | >50% | Potential off-target |
Mitigation Strategy:
-
Dose-Response Analysis: Perform dose-response experiments to determine if the observed phenotype is consistent with the IC50 for MNK1 inhibition. Off-target effects are more likely to occur at higher concentrations.
-
Use of a Secondary Inhibitor: Employ a structurally different MNK1 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Kinome Profiling: If unexpected effects are persistent and confounding, consider broader kinase profiling to identify other potential off-targets of this compound in your specific experimental system.[7]
-
CRISPR/Cas9 Validation: To definitively distinguish on-target from off-target effects, CRISPR/Cas9-mediated knockout of the intended target (MNK1) can be employed. If the drug still elicits the same effect in knockout cells, it is likely due to off-target activity.[8]
Possible Cause 2: Paradoxical pathway activation.
Inhibition of a kinase in one pathway can sometimes lead to the compensatory activation of a parallel signaling pathway.[9] This is a known phenomenon with kinase inhibitors and is not necessarily an artifact, but a biological response that needs to be considered in data interpretation.
Mitigation Strategy:
-
Pathway Analysis: Use techniques like Western blotting to probe the activation state of key proteins in related signaling pathways (e.g., PI3K/Akt, other MAPK pathways).
FAQ 3: this compound is precipitating out of solution during our experiments.
Possible Cause: Poor solubility in aqueous media.
Like many small molecule inhibitors, this compound has limited aqueous solubility.[10]
Mitigation Strategy:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[11] For this compound, a stock solution of 10 mM in DMSO is common.[6]
-
Working Solution Preparation: For in vivo or cell culture experiments, the DMSO stock solution can be further diluted in a vehicle solution. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[12] For example, a working solution can be prepared by adding a 10% DMSO stock to 40% PEG300, 5% Tween-80, and 45% saline.[12]
-
Sonication: Gentle sonication can aid in the dissolution of the compound.[11][12]
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[11]
FAQ 4: High background signal or false positives in our screening assay.
Possible Cause: Non-specific binding or assay interference.
At high concentrations, small molecules can cause artifacts through various mechanisms, including aggregation, interference with the detection method (e.g., fluorescence quenching), or non-specific binding to assay components.
Mitigation Strategy:
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and no-enzyme controls in your experiments.
-
Dose-Response Curves: True inhibitors will exhibit a sigmoidal dose-response curve. Artifacts may show a more abrupt or non-classical dose-response.
-
Assay Format Comparison: If possible, confirm hits in a secondary assay that uses a different detection method (e.g., confirm a fluorescence-based assay hit with a luminescence or radiometric-based assay).
Experimental Protocols
Biochemical MNK1 Kinase Assay (Example)
This protocol is a generalized example based on commercially available kinase assay kits.
-
Reagent Preparation:
-
Thaw 5x Kinase assay buffer, 500 µM ATP, and 5 mg/ml Myelin Basic Protein (MBP) substrate.
-
Prepare 1x Kinase assay buffer and dilute the MNK1 enzyme to the desired concentration (e.g., 40 ng/µl) on ice. Avoid multiple freeze-thaw cycles of the enzyme.[13]
-
-
Reaction Setup:
-
Initiation and Incubation:
-
Initiate the reaction by adding 10 µl of diluted MNK1 enzyme to each well.
-
Incubate the plate at 30°C for 45 minutes.[13]
-
-
Detection:
-
Stop the reaction and detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production via a luminescence readout.[13] This involves sequential addition of ADP-Glo™ reagent and Kinase Detection reagent with incubation periods as per the manufacturer's instructions.[13]
-
Cell-Based MNK1 Activity Assay (Western Blot)
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours if studying stimulation-dependent MNK1 activity.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., a growth factor) to activate the upstream MAPK pathway, if necessary.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-eIF4E (a downstream target of MNK1) and total eIF4E.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Analysis:
-
Quantify the band intensities and normalize the phospho-eIF4E signal to the total eIF4E signal.
-
Visualizations
Caption: Simplified MAPK/MNK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in cellular assays.
References
- 1. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Mnk1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Guide to the Efficacy of DS12881479 and Other MNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MNK inhibitor DS12881479 with other alternatives, supported by available experimental data. The focus is on providing a clear understanding of their relative potency and cellular activity to inform research and development decisions.
Introduction to MNK Inhibition
Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2) are key regulators of protein synthesis and are implicated in the pathogenesis of various cancers. They are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209, a modification that promotes the translation of oncogenic proteins. Consequently, the development of potent and selective MNK inhibitors is a promising therapeutic strategy in oncology. This guide focuses on the comparative efficacy of this compound, a novel MNK1 inhibitor, against other known inhibitors in the class.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro and cellular potency of this compound and a key comparator, tomivosertib (eFT508). This data provides a snapshot of their relative efficacy in biochemical and cell-based assays.
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | Cellular IC50 (p-eIF4E Inhibition) | Key Characteristics |
| This compound | MNK1 | 21 nM (inactive Mnk1)[1] | Not explicitly reported | Stabilizes the autoinhibited state of Mnk1.[1][2] |
| 416 nM (active Mnk1)[1][2] | ||||
| Tomivosertib (eFT508) | MNK1/MNK2 | 1-2 nM (for both isoforms)[3][4][5][6][7][8] | 2-16 nM[3][4][5][6] | Potent, selective, and orally bioavailable dual MNK1/2 inhibitor.[3][5][7] |
Signaling Pathway and Experimental Workflows
To provide a clearer context for the experimental data, the following diagrams illustrate the MNK signaling pathway and typical workflows for assessing inhibitor efficacy.
Detailed Experimental Methodologies
The following are detailed protocols for key experiments cited in the evaluation of MNK inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MNK1 or MNK2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Recombinant active MNK1 or MNK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate (e.g., a peptide derived from eIF4E or a generic substrate like Myelin Basic Protein)
-
Test compounds (this compound, tomivosertib) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
In a microplate, add the MNK enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is proportional to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Phospho-eIF4E (Ser209) Assay
This assay measures the ability of an inhibitor to block the phosphorylation of the direct downstream target of MNK, eIF4E, in a cellular context.
Objective: To determine the cellular potency of the test compound by measuring the inhibition of eIF4E phosphorylation.
Materials:
-
Cancer cell line known to have active MAPK signaling (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
Test compounds at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E
-
Secondary antibody conjugated to HRP (for Western Blot) or AlphaLISA SureFire® Ultra™ p-eIF4E (Ser209) Assay Kit
-
Chemiluminescence substrate or AlphaLISA-compatible plate reader
Procedure (Western Blot):
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-eIF4E (Ser209).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF4E as a loading control.
-
Quantify the band intensities and normalize the phospho-eIF4E signal to the total eIF4E signal.
Procedure (AlphaLISA SureFire® Ultra™):
-
Seed cells in a 96- or 384-well plate and treat with compounds as described above.
-
Lyse the cells directly in the wells according to the kit protocol.
-
Transfer the lysate to an assay plate.
-
Add the AlphaLISA Acceptor beads and biotinylated antibody mixture.
-
Incubate to allow for antibody-analyte binding.
-
Add the Streptavidin-Donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible reader. The signal generated is proportional to the amount of phosphorylated eIF4E.[9]
Cell Viability Assay
This assay assesses the effect of the MNK inhibitors on the proliferation and survival of cancer cells.
Objective: To determine the effect of the test compounds on cell viability and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds at various concentrations
-
Reagent for measuring cell viability (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®)
-
Microplate reader
Procedure (MTT Assay Example):
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the GI50.
Conclusion
Based on the available biochemical data, tomivosertib (eFT508) demonstrates significantly higher potency against both MNK1 and MNK2 in enzymatic assays compared to this compound's inhibition of inactive MNK1.[1][3][4][5][6][7][8] The cellular potency of tomivosertib in inhibiting the downstream target p-eIF4E is also well-established in the low nanomolar range.[3][4][5][6] While this compound shows good potency for the inactive form of MNK1, its efficacy against the active kinase is considerably lower.[1][2] This suggests that in a cellular environment where a proportion of MNK1 is active, a higher concentration of this compound may be required to achieve the same level of target inhibition as tomivosertib. Further head-to-head studies, particularly in various cancer cell lines and in vivo models, are necessary to fully elucidate the comparative therapeutic potential of these two MNK inhibitors.
References
- 1. This compound | Mnk1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tomivosertib (eFT-508) | MNK1 and MNK2 inhibitor | CAS 1849590-01-7 | Buy Tomivosertib (eFT-508) from Supplier InvivoChem [invivochem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. eFT508(Tomivosertib)|eFT-508|MKNK1/2 protein inhibitor [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. revvity.com [revvity.com]
A Comparative Guide to MNK1/2 Inhibitors: DS12881479 versus eFT508
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent MNK1/2 inhibitors, DS12881479 and eFT508 (Tomivosertib). This analysis is based on available preclinical and clinical data to support informed decisions in research and development.
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key players in the regulation of mRNA translation and are implicated in the pathogenesis of various cancers.[1] Their inhibition presents a promising therapeutic strategy. This guide focuses on a direct comparison of two selective inhibitors, this compound and eFT508, to delineate their biochemical potency, mechanisms of action, and clinical development status.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and eFT508, based on published data.
| Parameter | This compound | eFT508 (Tomivosertib) | Reference |
| Target | MNK1 | MNK1 and MNK2 | [2] |
| IC50 (Inactive MNK1) | 21 nM | Not Reported | [3] |
| IC50 (Active MNK1) | 416 nM | 1-2.4 nM | [3][4][5] |
| IC50 (Active MNK2) | Not Reported | 1-2 nM | [1][4][5] |
| Cellular IC50 (p-eIF4E) | Not Reported | 2-16 nM | [1][4][5] |
| Mechanism of Action | Stabilizes the auto-inhibited inactive conformation of MNK1 | Reversible, ATP-competitive inhibitor | [1][3] |
| Clinical Development | Preclinical | Phase 2 Clinical Trials | [6][7][8] |
Mechanism of Action and Preclinical/Clinical Overview
This compound is a novel and selective inhibitor of MNK1.[2] Its unique mechanism involves binding to and stabilizing the auto-inhibited, inactive conformation of MNK1, thereby preventing its switch to an active state.[3][9] This mechanism is distinct from many kinase inhibitors that compete with ATP in the active state. While potent against inactive MNK1, it shows significantly less activity against the active form.[3] this compound has demonstrated good selectivity for MNK1 over a panel of other kinases.[3][10] Currently, this compound appears to be in the preclinical stage of development.[11]
eFT508 (Tomivosertib) is a potent, selective, and orally bioavailable dual inhibitor of both MNK1 and MNK2.[1][4] It acts as a reversible, ATP-competitive inhibitor.[1] eFT508 has demonstrated dose-dependent reduction of eIF4E phosphorylation, a downstream target of MNK1/2, in tumor cell lines.[4][5] Preclinical studies have shown its anti-proliferative activity in various cancer models, including diffuse large B-cell lymphoma (DLBCL).[1][5][12] Furthermore, eFT508 has been shown to modulate the tumor microenvironment by downregulating PD-L1 protein abundance and reducing pro-inflammatory cytokines.[4] This has led to its investigation in combination with immune checkpoint inhibitors.[13] eFT508 has progressed to Phase 1 and 2 clinical trials for advanced solid tumors and lymphoma.[7][8][14] Phase 1 studies have shown that eFT508 is generally well-tolerated with a manageable safety profile.[14] A Phase 1b study also demonstrated target engagement in patients with metastatic breast cancer.[15][16]
Signaling Pathway and Experimental Workflow
To understand the context of MNK1/2 inhibition, a diagram of the signaling pathway is provided below, followed by a typical experimental workflow for evaluating inhibitors like this compound and eFT508.
Caption: MNK1/2 Signaling Pathway and Points of Inhibition.
Caption: A typical experimental workflow for evaluating MNK1/2 inhibitors.
Experimental Protocols
Below are representative methodologies for key experiments cited in the evaluation of MNK1/2 inhibitors, primarily based on the detailed descriptions available for eFT508.
Biochemical Kinase Assay (for IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified MNK1 and MNK2 enzymes.
Methodology:
-
Recombinant human MNK1 and MNK2 enzymes are used.
-
A kinase assay is performed in a buffer containing ATP and a suitable substrate (e.g., a peptide substrate for eIF4E).
-
The inhibitor (this compound or eFT508) is added at varying concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption via a luminescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay for eIF4E Phosphorylation (Western Blot)
Objective: To assess the ability of the inhibitor to block the phosphorylation of eIF4E in a cellular context.
Methodology:
-
Cancer cell lines (e.g., DLBCL cell lines like TMD8, OCI-Ly3, HBL1) are cultured under standard conditions.
-
Cells are treated with the MNK1/2 inhibitor at a range of concentrations for a specified duration (e.g., 2-24 hours).
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated eIF4E (Ser209) and total eIF4E. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
The membrane is then incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software. The ratio of p-eIF4E to total eIF4E is calculated and normalized to the vehicle-treated control to determine the cellular IC50.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the MNK1/2 inhibitor in a preclinical animal model.
Methodology:
-
Human cancer cells (e.g., TMD8 or HBL-1 DLBCL cells) are subcutaneously implanted into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor (e.g., eFT508) is administered orally at one or more dose levels, typically once or twice daily. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for p-eIF4E) to confirm target engagement.
-
The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.
Conclusion
Both this compound and eFT508 are potent inhibitors of MNK kinases with distinct mechanisms of action. eFT508, a dual MNK1/2 inhibitor, is more advanced in its clinical development, with promising preclinical and early clinical data supporting its potential in oncology, particularly in combination with immunotherapy. This compound presents an interesting alternative with its unique mechanism of stabilizing the inactive conformation of MNK1. Further preclinical and comparative studies will be crucial to fully elucidate the therapeutic potential and optimal applications of each inhibitor. This guide provides a foundational comparison to aid researchers in navigating the landscape of MNK1/2 inhibition.
References
- 1. eFT508, a Potent and Selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibitor, Is Efficacious in Preclinical Models of Diffuse Large B-Cell Lymphoma (DLBCL) | Blood | American Society of Hematology [ashpublications.org]
- 2. caymanchem.com [caymanchem.com]
- 3. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Facebook [cancer.gov]
- 9. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Mnk1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Discovery of P11-2: A Potent First-in-Class MNK1-Targeting PROTAC Degrader for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting MNK1/2 with eFT508: Modulating Immune Checkpoints and Cytokines for Enhanced Anti-Tumor Response [synapse.patsnap.com]
- 14. eFFECTOR Presents Phase I Data On eFT508, Its Lead Product Candidate, At ASCO 2017 - BioSpace [biospace.com]
- 15. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 16. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DS12881479's Anti-Tumor Activity and Alternative MNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor activity of DS12881479, a potent and selective inhibitor of MAPK-interacting kinase 1 (MNK1), in the context of other known MNK inhibitors. While direct, publicly available data on the anti-proliferative effects of this compound across a wide range of cancer cell lines is limited, this document summarizes its known biochemical activity and compares it with the performance of alternative MNK inhibitors, Tomivosertib (eFT508), CGP57380, and Cercosporamide, for which anti-tumor data is more readily available.
Introduction to MNK Inhibition in Cancer Therapy
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key downstream effectors of the MAPK signaling pathway. They are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209. This phosphorylation is a critical step in the initiation of cap-dependent mRNA translation of proteins involved in cell growth, proliferation, and survival. Dysregulation of the MNK-eIF4E axis is a common feature in many cancers, making MNK an attractive target for therapeutic intervention. Inhibition of MNK1/2 is expected to suppress tumor growth and may overcome resistance to other cancer therapies.
This compound: A Selective MNK1 Inhibitor
This compound is a novel small molecule inhibitor that demonstrates high potency and selectivity for MNK1. Its mechanism of action involves stabilizing the auto-inhibited, inactive conformation of MNK1, thereby preventing its kinase activity.
Biochemical Activity of this compound:
| Target | IC50 (nM) | Note |
| Inactive MNK1 | 21 | Potent inhibition of the primary target. |
| Active MNK1 | 416 | Significantly less potent against the active form. |
While comprehensive anti-proliferative data for this compound is not widely published, a proteolysis-targeting chimera (PROTAC) developed using this compound as the MNK1-binding moiety, P11-2, has shown robust anti-tumor activity in the MV4-11 acute myeloid leukemia cell line with an IC50 of 45 nM. This suggests that targeting MNK1 with this compound-based compounds is a viable anti-cancer strategy.
Comparative Anti-Tumor Activity of MNK Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for alternative MNK inhibitors in various cancer cell lines, providing a benchmark for the potential efficacy of MNK-targeted therapies.
Table 1: Anti-proliferative Activity of Tomivosertib (eFT508)
| Cancer Type | Cell Line | IC50 (nM) |
| Breast Cancer | MDA-MB-231 | 0.31 |
| Breast Cancer | MDA-MB-468 | 1.21 |
| Breast Cancer | MCF7 | 11.38 |
| Breast Cancer | T47D | 10.19 |
| Breast Cancer | SUM149 | 9.14 |
Table 2: Anti-proliferative Activity of CGP57380
| Cancer Type | Cell Line | IC50 (µM) |
| T-cell Acute Lymphoblastic Leukemia | Jurkat | 6.32 |
| T-cell Acute Lymphoblastic Leukemia | CEM | 4.09 |
Table 3: Anti-proliferative Activity of Cercosporamide
| Cancer Type | Cell Line | IC50 (µM) |
| Colon Carcinoma | HCT116 | In vivo efficacy demonstrated |
Note: Specific IC50 value for HCT116 was not provided in the searched literature, but in vivo anti-tumor efficacy was reported.
Experimental Protocols
A detailed methodology for a standard in vitro cell viability assay is provided below. This protocol is representative of the assays used to generate the IC50 data presented above.
Cell Viability (MTT) Assay Protocol
-
Cell Seeding:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the exponential growth phase.
-
Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
-
Compound Treatment:
-
A serial dilution of the test compound (e.g., this compound, Tomivosertib) is prepared in culture medium.
-
The culture medium from the cell plates is replaced with medium containing various concentrations of the test compound.
-
Control wells containing vehicle (e.g., DMSO) at the same final concentration as the test compound wells are included.
-
Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: MNK1 Signaling Pathway and Inhibition by this compound.
Caption: General workflow for in vitro anti-tumor activity assessment.
Comparative Analysis of DS12881479's Inhibitory Effect on MNK1 versus MNK2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
This guide provides a detailed comparative study of the inhibitor DS12881479, focusing on its effects on the two closely related MAP kinase-interacting kinases, MNK1 and MNK2. The following sections present quantitative data, experimental methodologies, and pathway visualizations to facilitate a comprehensive understanding of its differential activity.
Executive Summary
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of this compound has been primarily characterized against MNK1. The available data is summarized in the table below.
| Target | Parameter | Value | Notes |
| MNK1 (inactive) | IC50 | 21 nM | Demonstrates potent inhibition by binding to the inactive state of the kinase.[1] |
| MNK1 (active) | IC50 | 416 nM | Significantly lower potency against the active conformation, indicating a preference for the inactive state.[1] |
| MNK2 | IC50 | Not Reported | While a specific IC50 value is not available, a PROTAC degrader developed from this compound did not induce the degradation of MNK2, suggesting weak binding. |
Kinase Selectivity Profile:
In a broader kinase screening panel of 48 kinases, this compound demonstrated high selectivity for MNK1. At a concentration of 5 µM, significant inhibition (>50%) was only observed for FMS-related tyrosine kinase 3 (FLT3) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[2][3]
Signaling Pathways
MNK1 and MNK2 are key downstream effectors of the MAPK signaling pathways (ERK and p38). Their primary known substrate is the eukaryotic initiation factor 4E (eIF4E), which, upon phosphorylation at Ser209, plays a crucial role in the initiation of cap-dependent translation of specific mRNAs involved in cell proliferation and survival.
Caption: The MNK1/2 signaling pathway, activated by extracellular signals through the MAPK cascade, leading to the phosphorylation of eIF4E. This compound selectively inhibits MNK1.
Experimental Protocols
The following provides a generalized methodology for a biochemical kinase assay to determine the IC50 values of inhibitors like this compound against MNK1 and MNK2.
Objective: To quantify the in vitro inhibitory potency of this compound on the kinase activity of MNK1 and MNK2.
Materials:
-
Recombinant human MNK1 and MNK2 enzymes (both inactive and active forms)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a peptide derived from eIF4E or a generic substrate like Myelin Basic Protein)
-
This compound (solubilized in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (Luminometer, fluorescence reader, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the kinase, the substrate, and the inhibitor at various concentrations. Include controls for no inhibitor (100% activity) and no enzyme (0% activity).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): Quantify the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based (e.g., Z'-LYTE™): Measure the ratio of fluorescence emission from a FRET-based peptide substrate.
-
Radiometric: Quantify the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Conclusion
This compound is a potent inhibitor of MNK1, with a clear preference for the inactive conformation of the enzyme. Its high selectivity for MNK1 over a wide range of other kinases, coupled with the indirect evidence of its weak activity against MNK2, makes it a valuable tool for studying the specific roles of MNK1 in cellular processes and a promising candidate for the development of targeted therapies. Further studies are warranted to precisely quantify its inhibitory effect on MNK2 to fully elucidate its selectivity profile.
References
Evaluating the Therapeutic Index of DS12881479 in Relation to Similar MNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of DS12881479, a novel and selective inhibitor of MAP kinase-interacting kinase 1 (MNK1), against other well-characterized MNK inhibitors: Tomivosertib (eFT508), CGP57380, and Cercosporamide. A favorable therapeutic index, the ratio between a drug's therapeutic and toxic effects, is a critical determinant of its clinical potential. This guide synthesizes available preclinical and clinical data to offer an objective evaluation.
Executive Summary
This compound emerges as a highly potent and selective MNK1 inhibitor with a promising therapeutic window, primarily attributed to its specific interaction with the inactive conformation of the kinase. While direct comparative studies on the therapeutic index are limited, the available data suggests that the high selectivity of this compound may translate to a superior safety profile compared to less selective MNK inhibitors. Tomivosertib has demonstrated a manageable safety profile in clinical trials, setting a benchmark for other compounds in this class. Older inhibitors like CGP57380 and Cercosporamide, while effective in preclinical models, exhibit broader kinase activity, which may lead to a narrower therapeutic index.
Data Presentation
The following tables summarize the quantitative data gathered from various preclinical and clinical studies.
Table 1: In Vitro Potency of MNK Inhibitors
| Compound | Target(s) | IC50 (Inactive MNK1) | IC50 (Active MNK1) | IC50 (MNK2) | Cell-Based Assay (eIF4E Phosphorylation) | Source(s) |
| This compound | MNK1 | 21 nM | 416 nM | - | - | [1] |
| Tomivosertib (eFT508) | MNK1/2 | - | - | - | 2-16 nM | [2] |
| CGP57380 | MNK1 | 2.2 µM | - | - | ~3 µM | [3] |
| Cercosporamide | MNK1/2 | 115 nM | - | 11 nM | - | [4] |
Note: A lower IC50 value indicates higher potency.
Table 2: In Vitro Cytotoxicity and Therapeutic Index Estimation
| Compound | Cancer Cell Line | GI50 / IC50 (Cancer Cells) | Normal Cell Line | GI50 / IC50 (Normal Cells) | Estimated In Vitro Therapeutic Index (Normal/Cancer) | Source(s) |
| This compound | - | Data not available | - | Data not available | - | |
| Tomivosertib (eFT508) | DLBCL, AML | - | - | Data not available | Favorable safety profile in clinical trials suggests a good therapeutic index. | [5][6] |
| CGP57380 | Jurkat, CEM (T-ALL) | 6.32 µM, 4.09 µM | - | Data not available | - | [7] |
| Cercosporamide | U937, MM6, K562 (AML) | Dose-dependent suppression of cell growth | - | Appears non-toxic to pepper plants at effective antifungal concentrations. | - | [8][9] |
Note: Therapeutic Index is estimated as the ratio of the concentration causing toxicity in normal cells to the concentration causing the desired therapeutic effect in cancer cells. Higher values indicate a better safety profile.
Table 3: In Vivo Efficacy and Toxicity
| Compound | Animal Model | Efficacious Dose | Toxicity Findings | Source(s) |
| This compound | - | Data not available | Data not available | |
| Tomivosertib (eFT508) | Human xenograft models | - | Well-tolerated in combination with paclitaxel in a Phase 1b study. | [5][6] |
| CGP57380 | BC CML xenograft | 40 mg/kg/day (i.p.) | - | [3] |
| Cercosporamide | MV4-11 xenograft | - | Enhances anti-leukemic effects of cytarabine in vivo. | [9][10] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (for this compound)
The inhibitory activity of this compound on MNK1 was determined using a high-throughput screening assay with full-length unphosphorylated (inactive) MNK1. The assay measured the kinase activity after an activation process. The IC50 value was calculated from the dose-response curve of the compound. A similar assay was performed using active MNK1 to determine the IC50 against the active form of the enzyme.
Cell Proliferation and Cytotoxicity Assays (MTT Assay for CGP57380)
T-ALL cell lines (Jurkat and CEM) were seeded in 96-well plates and treated with various concentrations of CGP57380 for different time points. Cell proliferation was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The half-maximal inhibitory concentration (IC50) was determined from the dose-response curves.
Western Blot Analysis for eIF4E Phosphorylation
Cancer cells were treated with the respective MNK inhibitors for a specified duration. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. The levels of phosphorylated eIF4E (p-eIF4E) and total eIF4E were detected by immunoblotting using specific antibodies. The band intensities were quantified to determine the extent of inhibition of eIF4E phosphorylation.
In Vivo Xenograft Studies
Human cancer cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. The investigational compound was administered via a specified route and schedule. Tumor growth was monitored regularly by measuring tumor volume. At the end of the study, tumors were excised and weighed. For toxicity assessment, animal body weight and general health were monitored throughout the study.
Mandatory Visualizations
Caption: The MNK signaling pathway and the point of intervention by MNK inhibitors.
Caption: A generalized workflow for evaluating the therapeutic index of MNK inhibitors.
Discussion
The therapeutic index is a critical measure of a drug's safety, with a wider margin between the therapeutic and toxic doses being highly desirable. For kinase inhibitors, off-target effects are a major source of toxicity. Therefore, high selectivity for the intended target is a key strategy for improving the therapeutic index.
This compound demonstrates high potency for inactive MNK1 and significant selectivity over the active form, suggesting it may be particularly effective at inhibiting the kinase before it is activated by upstream signaling pathways.[1] Its selectivity against a panel of other kinases is also reported to be good.[1] The observation that MNK1/2 are dispensable in normal cells but critical in many cancers suggests that highly selective MNK inhibitors should have a favorable therapeutic index.[1][11] However, the lack of publicly available in vivo efficacy and toxicity data for this compound makes a direct calculation of its therapeutic index impossible at this time.
Tomivosertib (eFT508) has advanced to clinical trials, providing valuable insights into its safety in humans. Phase 1b studies have shown that it is well-tolerated alone and in combination with paclitaxel.[5][6] This clinical data suggests a favorable therapeutic index, making it a key comparator for other MNK inhibitors in development.
CGP57380 is an older, less potent MNK1 inhibitor.[3] Its lower potency means that higher concentrations may be required for efficacy, which could increase the risk of off-target effects and a narrower therapeutic index.
Cercosporamide , a natural product, inhibits both MNK1 and MNK2 with high potency.[4] While it has shown promising anti-leukemic activity in preclinical models, its broader kinase inhibition profile may present challenges in terms of toxicity.[9][10]
Conclusion
Based on the available data, this compound's high potency and selectivity for inactive MNK1 position it as a promising candidate with the potential for a favorable therapeutic index. The clinical validation of Tomivosertib's safety profile provides a strong rationale for the continued development of selective MNK inhibitors. To definitively establish the therapeutic index of this compound relative to its comparators, head-to-head preclinical studies assessing both efficacy in relevant cancer models and toxicity in normal cells and in vivo models are essential. Future research should focus on generating this critical dataset to guide the clinical development of this promising new agent.
References
- 1. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel inhibitor stabilizes the inactive conformation of MAPK-interacting kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DS12881479: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for the research chemical DS12881479. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Core Disposal Recommendation
The primary and mandated procedure for the disposal of this compound, as outlined in the official Safety Data Sheet (SDS), is to entrust the material to a licensed professional waste disposal service . This ensures that the compound and its container are managed in accordance with all applicable federal, state, and local regulations.
Quantitative Data
No specific quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal) are provided in the available safety documentation. The overarching guideline is the complete removal and professional disposal of the substance, regardless of quantity.
| Parameter | Value | Source |
| Permissible Concentration in Effluent | Not Specified | Safety Data Sheet |
| Reportable Quantity (RQ) | Not Specified | Safety Data Sheet |
| RCRA Waste Code | Not Specified | Safety Data Sheet |
Step-by-Step Disposal Protocol
Researchers must adhere to the following steps for the safe disposal of this compound:
-
Cease Use and Prepare for Disposal: Once the decision is made to dispose of this compound, ensure the container is securely sealed.
-
Proper Labeling: Clearly label the container as "Waste: this compound" and include any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Segregate Waste: Store the container in a designated hazardous waste accumulation area, segregated from other incompatible waste streams.
-
Contact EHS or a Licensed Waste Hauler: Initiate the disposal process by contacting your institution's EHS office or a pre-approved licensed professional waste disposal service.
-
Documentation: Complete all necessary waste disposal paperwork as required by your institution and the waste disposal service. Retain copies for your records.
-
Container Disposal: The empty container, once the contents have been removed by the professional service, should also be managed as hazardous waste unless otherwise instructed by the disposal company. Do not rinse the container and discharge the rinsate into the sanitary sewer.
Experimental Protocols
There are no experimental protocols cited in the safety data sheets for the on-site treatment or neutralization of this compound. All disposal procedures defer to professional waste management services.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
This guidance is based on the available Safety Data Sheet for this compound.[1] Always consult your institution's specific environmental health and safety protocols and the most current version of the SDS before handling or disposing of any chemical.
References
Navigating the Safe Handling of DS12881479: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of DS12881479, a potent and selective Mnk1 inhibitor used in cancer research. The following guidelines are compiled from material safety data sheets (MSDS) to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:
| Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintain the stability of this compound and prevent accidental exposure.
Handling:
-
Avoid inhalation of dust or fumes.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures are -20°C for one month or -80°C for six months for stock solutions.[4][5]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary to mitigate any potential harm.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Spills and Disposal
Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure a safe work environment.
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material in a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
Procedural Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for this compound Handling.
Disposal Decision Pathway
This diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
